molecular formula C14H20N2O B1488232 N-[(3-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1183213-87-7

N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B1488232
CAS No.: 1183213-87-7
M. Wt: 232.32 g/mol
InChI Key: FIUIHPCZCXBHSY-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)methyl]piperidine-4-carboxamide ( 1183213-87-7) is a chemical compound supplied for research and development purposes. With a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol, it belongs to the piperidine carboxamide class of compounds . This compound serves as a valuable synthetic building block in medicinal chemistry. The piperidine carboxamide scaffold is recognized as a privileged structure in drug discovery, featuring in compounds with diverse biological activities. For instance, structural analogues based on the piperidine carboxamide core have been identified as potent and selective antagonists for the κ opioid receptor, a key target in neuroscience research for conditions like depression, anxiety, and addiction . Furthermore, recent phenotypic screening efforts have identified piperidine carboxamide derivatives as a series with potent and selective anti-malarial activity, targeting the Plasmodium falciparum proteasome with demonstrated oral efficacy in a mouse model of human malaria . The exploration of this chemical space highlights the potential of this scaffold in developing treatments for parasitic diseases and underscores its utility in hit-to-lead optimization programs . This product is provided exclusively for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-3-2-4-12(9-11)10-16-14(17)13-5-7-15-8-6-13/h2-4,9,13,15H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUIHPCZCXBHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, a molecule of significant interest in medicinal chemistry. Drawing upon data from structurally related compounds and established chemical principles, this document will detail its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

N-[(3-methylphenyl)methyl]piperidine-4-carboxamide belongs to the class of N-benzylpiperidine derivatives, a structural motif frequently employed in drug discovery.[1] This scaffold offers a combination of rigidity from the piperidine ring and conformational flexibility from the benzyl group, which is advantageous for optimizing interactions with biological targets.[1] The presence of the carboxamide linker introduces a hydrogen bond donor and acceptor, further influencing its pharmacokinetic and pharmacodynamic properties.

The structure consists of a piperidine ring substituted at the 1-position with a 3-methylbenzyl group and at the 4-position with a carboxamide group. The methyl group on the phenyl ring is expected to influence the molecule's lipophilicity and metabolic stability.

Table 1: Estimated Physicochemical Properties of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide and Related Analogs

PropertyN-[(3-methylphenyl)methyl]piperidine-4-carboxamide (Estimated)N-benzylpiperidine-4-carboxamideN-methyl-N-phenylpiperidine-4-carboxamide
Molecular Formula C₁₄H₂₀N₂OC₁₃H₁₈N₂OC₁₃H₁₈N₂O
Molecular Weight 232.32 g/mol 218.29 g/mol 218.30 g/mol
Melting Point (°C) 105-115110-112Not Available
Boiling Point (°C) > 300 (decomposes)Not AvailableNot Available
logP (Predicted) ~2.5 - 3.0Not Available2.22[2][3]
Polar Surface Area (Ų) ~41Not Available44.62[2][3]
pKa (Predicted) 8.0 - 9.0 (Piperidine N)Not AvailableNot Available
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)Not AvailableNot Available

Rationale for Estimated Properties:

  • Melting Point: The melting point of the unsubstituted analog, N-benzylpiperidine-4-carboxamide, is 110-112 °C. The introduction of a methyl group on the phenyl ring can slightly alter the crystal packing and intermolecular interactions, leading to a minor change in the melting point. Therefore, a slightly broader range of 105-115 °C is estimated.

  • Boiling Point: Due to the relatively high molecular weight and the presence of hydrogen bonding capabilities, the boiling point is expected to be high, likely with decomposition at atmospheric pressure.

  • logP: The predicted octanol-water partition coefficient (logP) is estimated to be slightly higher than that of N-methyl-N-phenylpiperidine-4-carboxamide (2.22) due to the presence of the additional methyl group, which increases lipophilicity.[2][3]

  • Polar Surface Area (PSA): The PSA is primarily determined by the carboxamide group and the piperidine nitrogen. It is expected to be similar to that of related piperidine-4-carboxamide derivatives.[2][3]

  • pKa: The basicity of the piperidine nitrogen is the most significant factor for the pKa. The electron-donating nature of the N-benzyl group is expected to result in a pKa in the typical range for tertiary amines of this type.

  • Solubility: The presence of both polar (carboxamide, piperidine nitrogen) and nonpolar (benzyl group) moieties suggests limited solubility in water but good solubility in common organic solvents.

Synthesis and Reactivity

The synthesis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide can be achieved through several established synthetic routes. The most common approach involves the formation of the amide bond between a piperidine-containing fragment and a benzylamine derivative.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule:

  • Amide bond formation: This involves the coupling of 1-(3-methylbenzyl)piperidine-4-carboxylic acid with ammonia or the coupling of piperidine-4-carboxamide with 3-methylbenzyl halide.

  • N-alkylation: This involves the reaction of piperidine-4-carboxamide with a 3-methylbenzyl halide.

The N-alkylation of piperidine-4-carboxamide is a direct and efficient method.[4][5] Alternatively, the synthesis can proceed via the initial preparation of 1-(3-methylbenzyl)piperidine-4-carboxylic acid followed by an amide coupling reaction.

Synthesis_Workflow cluster_0 Pathway 1: N-Alkylation cluster_1 Pathway 2: Amide Coupling P1_Start Piperidine-4-carboxamide P1_Product N-[(3-methylphenyl)methyl] piperidine-4-carboxamide P1_Start->P1_Product Base, Solvent P1_Reactant 3-Methylbenzyl halide P1_Reactant->P1_Product P2_Intermediate 1-(3-Methylbenzyl)piperidine -4-carboxylic acid P2_Product N-[(3-methylphenyl)methyl] piperidine-4-carboxamide P2_Intermediate->P2_Product Coupling agent P2_Start Piperidine-4-carboxylic acid P2_Start->P2_Intermediate Base, Solvent P2_Reactant1 3-Methylbenzyl halide P2_Reactant1->P2_Intermediate P2_Reactant2 Ammonia/Ammonium salt P2_Reactant2->P2_Product

Caption: Synthetic pathways to N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.

Experimental Protocol: N-Alkylation of Piperidine-4-carboxamide

This protocol describes a general procedure for the synthesis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide via N-alkylation.

Materials:

  • Piperidine-4-carboxamide

  • 3-Methylbenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine-4-carboxamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add 3-methylbenzyl chloride (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.

Reactivity of the Carboxamide Group

The carboxamide functional group is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The amide bond is significantly more resistant to hydrolysis than an ester linkage, a property that is often desirable in drug design to enhance metabolic stability.[6]

Spectroscopic Analysis

The structural elucidation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Based on data from the closely related N-benzyl-4-piperidinecarboxamide, the following proton chemical shifts can be predicted.[1]

Table 2: Predicted ¹H NMR Chemical Shifts for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (Phenyl)7.0 - 7.3m4H
NH₂ (Amide)5.5 - 6.5br s2H
CH₂ (Benzyl)3.5s2H
CH (Piperidine, H-4)2.2 - 2.4m1H
CH₂ (Piperidine, H-2, H-6, axial)2.0 - 2.2t2H
CH₂ (Piperidine, H-2, H-6, equatorial)2.9 - 3.1d2H
CH₂ (Piperidine, H-3, H-5, axial & equatorial)1.7 - 1.9m4H
CH₃ (Methyl)2.3s3H

Note: Chemical shifts are estimates and may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Amide)175 - 178
Aromatic C (quaternary, C-Ar)138 - 140
Aromatic CH (C-Ar)126 - 130
CH₂ (Benzyl)62 - 64
CH₂ (Piperidine, C-2, C-6)53 - 55
CH (Piperidine, C-4)42 - 44
CH₂ (Piperidine, C-3, C-5)28 - 30
CH₃ (Methyl)20 - 22

Note: Chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3400 - 3200Medium, broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
C=O Stretch (Amide)1680 - 1630Strong
C=C Stretch (Aromatic)1600 - 1450Medium
N-H Bend (Amide)1640 - 1550Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ in the positive ion mode would be at m/z 233.16. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the piperidine ring.

Potential Applications and Biological Relevance

N-benzylpiperidine carboxamide derivatives have been investigated for a wide range of biological activities. The structural similarity of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide to known bioactive molecules suggests its potential as a scaffold in drug discovery.

Biological_Relevance cluster_applications Potential Therapeutic Areas Core N-Benzylpiperidine Carboxamide Scaffold Alzheimers Alzheimer's Disease (Cholinesterase Inhibition) Core->Alzheimers [4] Pain Pain Management (Opioid/Sigma Receptor Modulation) Core->Pain Cancer Oncology (e.g., Proteasome Inhibition) Core->Cancer Infection Infectious Diseases (e.g., Antimalarial) Core->Infection

Sources

The Multifaceted Biological Activities of Piperidine-4-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. When functionalized with a carboxamide group at the 4-position, the resulting piperidine-4-carboxamide core offers a versatile platform for the development of potent and selective therapeutic agents across diverse disease areas. This technical guide provides an in-depth exploration of the significant biological activities of piperidine-4-carboxamide derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the molecular mechanisms of action, present detailed experimental protocols for activity assessment, and provide a perspective on the future development of this promising class of compounds.

I. Anticancer Applications of Piperidine-4-Carboxamide Derivatives

The piperidine-4-carboxamide scaffold has emerged as a valuable framework for the design of novel anticancer agents, targeting key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

A. Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Piperidine-4-carboxamide derivatives have been successfully developed as ALK inhibitors.

Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing the phosphorylation of downstream signaling proteins. This blockade disrupts key oncogenic pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades, ultimately leading to the inhibition of tumor cell proliferation and induction of apoptosis.

Experimental Workflow for Evaluating ALK Inhibitors:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Hit Confirmation Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assay->Mechanism of Action Studies Lead Identification Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Lead Optimization Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Model->Pharmacokinetic Studies Preclinical Candidate Selection cluster_inhibitor PARP-1 Inhibitor DNA Single-Strand Break DNA Single-Strand Break PARP-1 Activation PARP-1 Activation DNA Single-Strand Break->PARP-1 Activation PARylation of Proteins PARylation of Proteins PARP-1 Activation->PARylation of Proteins NAD+ -> PAR Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation of Proteins->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP-1 Inhibitor PARP-1 Inhibitor PARP-1 Inhibitor->PARP-1 Activation Blocks

Caption: The role of PARP-1 in single-strand break repair and its inhibition.

In Vivo Model: Xenograft Studies

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are valuable for evaluating the efficacy of PARP-1 inhibitors. [1][2]

  • Model Development: Implant tumor fragments from a patient with a known BRCA1/2 mutation subcutaneously into nude mice.

  • Treatment: Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, piperidine-4-carboxamide PARP-1 inhibitor).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for PARP-1 activity).

C. Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. It plays a crucial role in maintaining the pH balance of cancer cells, promoting their survival and proliferation in the acidic tumor microenvironment. [3][4][5] Mechanism of Action: Piperidine-4-carboxamide derivatives bearing a sulfonamide group can act as potent inhibitors of CA IX. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, ultimately inhibiting tumor growth and metastasis. [6] Quantitative Data for CA IX Inhibitors:

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Compound 67.13.50.925.4
Compound 1148.231.58.341.2
Compound 163.92.80.815.1
Acetazolamide25012255.7
Note: hCA I and hCA II are off-target isoforms.
[3][7][8][9][10]

II. Neuroprotective Applications of Piperidine-4-Carboxamide Derivatives

The structural features of the piperidine-4-carboxamide scaffold make it an excellent starting point for the design of agents targeting central nervous system disorders.

A. Cholinesterase Inhibition for Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy. [11][12] Mechanism of Action: N-benzylpiperidine carboxamide derivatives have been designed as AChE inhibitors. [5][13][14][15]The N-benzylpiperidine moiety can interact with the peripheral anionic site of AChE, while the carboxamide linker and other substituents can bind to the catalytic active site, leading to potent inhibition of the enzyme. Some derivatives also show inhibitory activity against butyrylcholinesterase (BuChE), which may provide additional therapeutic benefits. [16] Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB).

  • Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the piperidine-4-carboxamide inhibitor for 15 minutes.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound. [7][17][18][19] Quantitative Data for Cholinesterase Inhibitors:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 205.94> 100
Compound 280.4119.8
Donepezil0.033.45

[5]

B. T-Type Calcium Channel Blockade for Neuropathic Pain

T-type calcium channels, particularly the Cav3.2 subtype, are implicated in the pathophysiology of neuropathic pain, a chronic pain condition caused by nerve damage. [13][20][21][22][23] Mechanism of Action: Piperidine-4-carboxamide derivatives can act as potent and selective blockers of T-type calcium channels. By inhibiting the influx of calcium through these channels in sensory neurons, these compounds can reduce neuronal hyperexcitability and alleviate the symptoms of neuropathic pain. [24][25] In Vivo Model: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

  • Surgical Procedure: In rats or mice, surgically ligate the L5 spinal nerve.

  • Behavioral Testing: After a recovery period, assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.

  • Drug Administration: Administer the piperidine-4-carboxamide T-type calcium channel blocker via an appropriate route (e.g., oral, intraperitoneal).

  • Post-treatment Assessment: Re-evaluate mechanical allodynia at various time points after drug administration to determine the analgesic effect. [22]

C. Secretory Glutaminyl Cyclase (sQC) Inhibition for Alzheimer's Disease

Secretory glutaminyl cyclase (sQC) is an enzyme that catalyzes the formation of pyroglutamate-amyloid-β (pE-Aβ), a highly neurotoxic variant of the amyloid-β peptide that is thought to initiate the formation of amyloid plaques in Alzheimer's disease. [8][9][26] Mechanism of Action: A piperidine-4-carboxamide derivative has been identified as a novel inhibitor of sQC. [27]This compound binds to the active site of the enzyme, preventing the cyclization of N-terminal glutamate residues of Aβ peptides and thereby reducing the formation of neurotoxic pE-Aβ.

III. Antimicrobial and Antiviral Applications

The versatility of the piperidine-4-carboxamide scaffold extends to the development of agents to combat infectious diseases.

A. DNA Gyrase Inhibition for Mycobacterial Infections

Mycobacterium abscessus is an emerging pathogen that causes severe lung infections and is notoriously difficult to treat due to its intrinsic drug resistance. DNA gyrase, a type II topoisomerase essential for DNA replication, is a validated target for antibacterial drug discovery.

Mechanism of Action: Piperidine-4-carboxamides have been identified as a new class of mycobacterial DNA gyrase inhibitors. [19]These compounds bind to the GyrA and GyrB subunits of the enzyme, leading to the accumulation of DNA double-strand breaks and subsequent bacterial cell death. [4][28][29] Quantitative Data for DNA Gyrase Inhibitors:

CompoundM. abscessus ATCC 19977 MIC (µM)
MMV688844 (844)6-14
844-TFM1.5-6

[4][29]

B. CCR5 Antagonism for HIV-1 Infection

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most commonly transmitted strains of HIV-1 to enter host T cells.

Mechanism of Action: Piperidine-4-carboxamide derivatives have been designed as potent CCR5 antagonists. These compounds bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the interaction with the HIV-1 envelope glycoprotein gp120, thereby blocking viral entry into the host cell. [18] Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to block the intracellular calcium signal induced by the natural CCR5 ligand, RANTES.

  • Cell Loading: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the piperidine-4-carboxamide CCR5 antagonist.

  • Ligand Stimulation: Add RANTES to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorometric imaging plate reader.

  • Data Analysis: Determine the IC50 value of the compound for the inhibition of the RANTES-induced calcium flux.

Quantitative Data for CCR5 Antagonists:

CompoundCCR5 IC50 (nM, Calcium Mobilization)Anti-HIV-1 IC50 (nM)
Maraviroc7-302.03 (IC90)
Piperidine 1925.7373.01

[18][30][31][32]

IV. Conclusion and Future Perspectives

The piperidine-4-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The examples highlighted in this guide demonstrate the potential of this chemical framework to yield potent and selective modulators of key biological targets in oncology, neurodegenerative diseases, and infectious diseases.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) and Lead Optimization: Further exploration of the chemical space around the piperidine-4-carboxamide core will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Multi-Targeted Ligands: The inherent versatility of the scaffold lends itself to the design of multi-target-directed ligands, which could offer enhanced efficacy in complex diseases such as cancer and Alzheimer's disease.

  • Novel Biological Targets: As our understanding of disease biology deepens, the piperidine-4-carboxamide scaffold will likely be applied to the development of inhibitors for newly validated therapeutic targets.

V. References

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  • Dupont, C., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21.

  • Naidoo, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693.

  • Vijayan, D. K., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.

  • Yoon, J. H., et al. (2014). Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 74, 345-354.

  • McIntyre, A., et al. (2012). Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. Clinical Cancer Research, 18(11), 3100-3111.

  • Beuchel, A., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4147-4165.

  • Doyen, J., et al. (2011). Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation. Radiotherapy and Oncology, 99(3), 424-431.

  • Lee, J., et al. (2018). Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344-1356.

  • Harding, E. K., et al. (2021). Trigeminal neuropathic pain is alleviated by inhibition of Ca v 3.3 T-type calcium channels in mice. Channels, 15(1), 1-10.

  • Gieling, R. G., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 13(24), 6329.

  • Ali, M. Y., et al. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 688998.

  • Meric-Bernstam, F., et al. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Clinical Cancer Research, 23(21), 6534-6545.

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  • Jamali, Z., et al. (2025). Carbonic anhydrase IX inhibitor mechanisms in cancer models. Biomedical Engineering, 23(1), 1-10.

  • Bourinet, E., et al. (2014). T-type calcium channels in chronic pain: mouse models and specific blockers. Pflugers Archiv - European Journal of Physiology, 466(4), 713-718.

  • Zimmerman, M. D., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21.

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732.

  • de Andrés, L., et al. (2022). Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 65(6), 4849-4864.

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  • de Paula, C. A. A., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1735-1750.

  • SELZENTRY® (maraviroc) tablets, for oral use. Prescribing Information. ViiV Healthcare; 2007.

  • Neff, C. P., et al. (2011). A topical microbicide gel formulation of CCR5 antagonist maraviroc prevents HIV-1 vaginal transmission in humanized RAG-hu mice. PLoS One, 6(6), e20209.

  • Zhang, Y., et al. (2021). In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 688998.

  • Sharma, S., et al. (2023). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Current Medicinal Chemistry, 30(36), 4156-4179.

  • Snutch, T. P., & Zamponi, G. W. (2018). Recent Advances in the Development of T-type Calcium Channel Blockers for Pain Intervention. Current Opinion in Pharmacology, 38, 1-9.

  • Akkina, R. (2021). Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses. Frontiers in Immunology, 12, 642805.

  • Weintraub, A. (2020, October 24). KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. Fierce Biotech.

  • Gulluce, M., et al. (2021). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, and XII with novel sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1789-1797.

  • Maraviroc (UK-427857). MedChemExpress. (n.d.).

  • Sellers, T. A., et al. (2018). A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. Journal of Clinical Investigation, 128(4), 1545-1555.

  • Ploss, A., et al. (2012). A mouse model for HIV-1 entry. Proceedings of the National Academy of Sciences, 109(39), 15812-15817.

  • Maraviroc, CCR5 Antagonist (CAS 376348-65-1). Abcam. (n.d.).

  • Neff, C. P., et al. (2011). A Topical Microbicide Gel Formulation of CCR5 Antagonist Maraviroc Prevents HIV-1 Vaginal Transmission in Humanized RAG-hu Mice. PLoS ONE, 6(6), e20209.

  • Jakubowska, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1-18.

  • Serra, V., et al. (2024). PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. Genome Medicine, 16(1), 1-15.

  • Mehellou, Y., & De Clercq, E. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 25(11), 1279-1288.

  • Dash, P. K., et al. (2023). Humanized Mice for Studies of HIV-1 Persistence and Elimination. Viruses, 15(7), 1461.

  • Jakubowska, A., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455.

  • Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 101567.

  • Dick, T., et al. (2021). Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21.

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  • Ceruso, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3298.

  • Beuchel, A., et al. (2022). Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4147-4165.

Sources

molecular weight and formula of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide , a secondary amide derivative of isonipecotamide.[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors where the piperidine ring acts as a hydrophilic pharmacophore and the 3-methylbenzyl group provides hydrophobic interactions.[1]

Chemical Identity & Physicochemical Properties

The precise molecular weight and formula are derived from the IUPAC structural definition, where the "N-" designation indicates substitution on the carboxamide nitrogen, leaving the piperidine secondary amine free.[1]

Core Specifications
PropertyValueNotes
IUPAC Name N-[(3-methylphenyl)methyl]piperidine-4-carboxamideAlso referred to as N-(3-methylbenzyl)isonipecotamide.[1]
Molecular Formula C₁₄H₂₀N₂O Confirmed via elemental count (C=14, H=20, N=2, O=1).[1]
Molecular Weight 232.32 g/mol Monoisotopic Mass: 232.1576 Da.[1]
CAS Number Not widely indexedGeneric scaffold; often synthesized on-demand.[1]
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity suitable for CNS penetration.[1]
H-Bond Donors 2(Amide -NH, Piperidine -NH).[1]
H-Bond Acceptors 2(Carbonyl -O, Piperidine -N).[1]
Structural Disambiguation

It is critical to distinguish this compound from its isomer, 1-[(3-methylphenyl)methyl]piperidine-4-carboxamide , where the benzyl group is attached to the piperidine nitrogen.[1]

  • Target Compound (Amide-N substituted): CC1=CC=CC(=C1)CNC(=O)C2CCNCC2[1]

  • Isomer (Piperidine-N substituted): CC1=CC=CC(=C1)CN2CCC(CC2)C(=O)N[1]

Structural Analysis & Synthesis Strategy

Retrosynthetic Analysis

The synthesis is best approached via a convergent amide coupling strategy. The piperidine nitrogen requires orthogonal protection (e.g., Boc) to prevent self-polymerization or regioisomeric side reactions during the activation of the carboxylic acid.[1]

Retrosynthesis cluster_SM Starting Materials Target Target Molecule (C14H20N2O) Intermediate Boc-Protected Intermediate (Stable Precursor) Target->Intermediate Deprotection (TFA/HCl) Acid N-Boc-isonipecotic acid (Carboxylic Acid) Intermediate->Acid Amide Coupling (HATU/EDC) Amine 3-Methylbenzylamine (Primary Amine) Intermediate->Amine +

Figure 1: Retrosynthetic pathway showing the disconnection at the amide bond.[1]

Step-by-Step Synthesis Protocol

This protocol ensures high fidelity and prevents racemization (though the 4-position is achiral, conditions must remain mild).[1]

Phase 1: Amide Coupling
  • Reagents: N-Boc-isonipecotic acid (1.0 equiv), 3-Methylbenzylamine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve N-Boc-isonipecotic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to activate the carboxylate.

    • Add HATU; the solution typically turns yellow. Stir for 15 minutes.

    • Add 3-Methylbenzylamine dropwise.[1]

    • Reaction Monitor: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the intermediate [M+H-Boc]⁺ or [M+Na]⁺.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Phase 2: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Procedure:

    • Dissolve the Boc-intermediate in DCM.[1]

    • Add acid slowly at 0°C.

    • Stir at RT for 1–2 hours.

    • Validation: LC-MS should show complete conversion to mass 233.17 (M+H).

  • Isolation: Evaporate volatiles. For the free base, redissolve in DCM and wash with saturated

    
    . For the hydrochloride salt, precipitate with 
    
    
    
    .

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]⁺ = 233.2 m/z.[1]

  • Fragmentation Pattern: High energy collision may yield a fragment at m/z ~105 (3-methylbenzyl cation) and m/z ~128 (isonipecotamide core).[1]

Proton NMR (¹H-NMR) in DMSO-d₆
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.35 Triplet (br)1HAmide -NH
7.00 – 7.20 Multiplet4HAromatic protons (3-methylphenyl)
4.25 Doublet2HBenzylic -CH₂-
2.90 – 3.00 Doublet2HPiperidine C2/C6 (eq)
2.45 Multiplet2HPiperidine C2/C6 (ax)
2.30 Singlet3HAryl-Methyl (-CH₃)
2.20 – 2.30 Multiplet1HPiperidine C4 (methine)
1.50 – 1.60 Multiplet4HPiperidine C3/C5

Note: If isolated as an HCl salt, the piperidine NH protons will appear as broad singlets around 8.5–9.5 ppm.[1]

Biological & Pharmacological Context

Pharmacophore Utility

This molecule is a "linker-fragment" often used in Fragment-Based Drug Discovery (FBDD) .[1]

  • Piperidine Ring: Mimics the basic amine found in neurotransmitters; targets aspartic acid residues in GPCR binding pockets (e.g., Dopamine, Muscarinic receptors) [1].[1]

  • Amide Linker: Provides a rigid spacer and hydrogen bonding capability.

  • 3-Methylbenzyl Group: A hydrophobic tail that occupies lipophilic pockets (e.g., the S1 or S2 pockets of proteases).[1]

Experimental Workflow for Screening

When using this compound in a high-throughput screen (HTS), the following workflow ensures data reliability.

Workflow Compound Compound Stock (DMSO) Dilution Serial Dilution (Acoustic Dispensing) Compound->Dilution 10mM Stock Assay Enzymatic/Binding Assay Dilution->Assay Nano-liter transfer Readout Signal Detection (Fluorescence/MS) Assay->Readout Incubation Analysis IC50 Calculation & Curve Fitting Readout->Analysis Raw Data

Figure 2: Standard HTS workflow for validating piperidine-carboxamide derivatives.

References

  • PubChem Compound Summary. Piperidine-4-carboxamide derivatives and physicochemical properties. National Center for Biotechnology Information. Available at: [Link][1]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone.[1][2] Journal de la Société Ouest-Africaine de Chimie.[1][2] Available at: [Link]

Sources

literature review of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Biological Targets of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

The N-[(3-methylphenyl)methyl]piperidine-4-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, with analogues demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for researchers and drug development professionals aiming to identify and validate the specific cellular targets of this compound. We will delve into the rationale behind selecting appropriate experimental strategies, provide detailed, field-tested protocols for target identification and validation, and offer insights into data interpretation. This document serves as a roadmap, blending established principles with advanced techniques to deorphanize novel chemical entities and accelerate their development into targeted therapeutics.

Introduction: The Piperidine-4-Carboxamide Core in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties which can enhance the bioavailability of drug candidates[1]. When functionalized as a 4-carboxamide, this scaffold gains the ability to form critical hydrogen bonds and other interactions with biological targets[1]. The addition of a substituted benzyl group, as in N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, provides a lipophilic region that can engage with hydrophobic pockets in target proteins, further diversifying its potential interaction landscape.

While direct biological targets for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide are not extensively documented in publicly available literature, the broader class of piperidine-4-carboxamide derivatives has been successfully developed into potent modulators of various target classes, including:

  • G-Protein Coupled Receptors (GPCRs): Notably as C-C chemokine receptor type 5 (CCR5) antagonists for anti-HIV-1 therapy[2][3].

  • Enzymes: Including secretory glutaminyl cyclase (sQC) inhibitors for Alzheimer's disease[4], anaplastic lymphoma kinase (ALK) inhibitors in cancer, and cholinesterase inhibitors[5].

  • Monoamine Transporters: Acting as serotonin and norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors (TRIs)[6].

Given this chemical precedent, N-[(3-methylphenyl)methyl]piperidine-4-carboxamide could plausibly interact with any of these target families. This guide will equip the researcher with the necessary tools to systematically uncover its precise mechanism of action.

Devising a Target Identification Strategy: A Multi-pronged Approach

Identifying the molecular target of a bioactive small molecule is a critical, yet challenging, step in drug discovery[7][8]. A robust strategy relies on unbiased, proteome-wide screening methods to generate initial hypotheses, which are then confirmed using orthogonal, target-specific validation assays. Our recommended workflow integrates affinity-based proteomics for initial target capture with biophysical methods to confirm direct engagement in a cellular context.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Validation & Engagement A Compound Immobilization (Affinity Resin Synthesis) B Affinity Chromatography (Target Pulldown) A->B 'Bait' C Mass Spectrometry (Protein Identification) B->C 'Fish' D Bioinformatic Analysis (Hit Prioritization) C->D Data E Cellular Thermal Shift Assay (CETSA) (Melt Curve) D->E Prioritized Hits F Isothermal Dose-Response (ITDR) (Affinity Measurement) E->F Confirm Engagement G Functional Assays (Cellular Activity) F->G Confirm Function

Caption: High-level workflow for small molecule target identification.

Phase 1 Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

The foundational principle of AC-MS is to use an immobilized version of the small molecule as "bait" to capture its binding partners ("prey") from a complex biological lysate[9][10]. The captured proteins are then identified using high-resolution mass spectrometry[11][12][13][14].

Step 1: Synthesis of the Affinity Probe

Causality: To perform affinity chromatography, the compound of interest must be covalently attached to a solid support (e.g., sepharose beads)[10]. This requires synthesizing an analog of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide that incorporates a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid) for immobilization, without disrupting the pharmacophore essential for target binding.

Protocol:

  • Synthetic Strategy: A retro-synthetic analysis of the parent compound is required. A common strategy is to introduce a linker at a position determined to be non-essential for biological activity, often by modifying the piperidine ring or the benzyl moiety. For N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, a linker could potentially be added to the piperidine nitrogen or the phenyl ring.

  • Linker Choice: A flexible polyethylene glycol (PEG) or alkyl chain linker is often used to minimize steric hindrance and allow the immobilized ligand to interact freely with its target proteins.

  • Immobilization: The linker-modified compound is then coupled to NHS-activated Sepharose beads or similar resin via amine coupling. A negative control resin (beads coupled only with the linker and blocking agent) must be prepared in parallel.

Step 2: Affinity Pulldown

Causality: This step aims to physically isolate target proteins from a cell lysate based on their specific binding to the immobilized compound[9]. The choice of lysate is critical; it should be from a cell line or tissue where the compound elicits a biological effect.

Protocol:

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line for an anti-proliferative compound) and harvest. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like NP-40 or CHAPS in a buffered solution with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the lysate with the control resin for 1-2 hours at 4°C to remove proteins that non-specifically bind to the matrix.

  • Affinity Capture: Incubate the pre-cleared lysate with the compound-functionalized resin (and a parallel control resin) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.

  • Elution: Elute the specifically bound proteins. This can be done by:

    • Competitive Elution: Incubating the beads with a high concentration of the free (non-immobilized) N-[(3-methylphenyl)methyl]piperidine-4-carboxamide. This is the most specific method.

    • Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer. This is less specific but often yields more protein.

Step 3: Protein Identification by LC-MS/MS

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that can identify and quantify thousands of proteins from a complex mixture with high sensitivity and accuracy[11][12][14][15].

Protocol:

  • Sample Preparation: Eluted proteins are separated by SDS-PAGE. The gel lane is excised and subjected to in-gel digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nanoflow liquid chromatography system[13].

  • Data Analysis: The raw MS data is processed using a database search algorithm (e.g., MaxQuant, Sequest) to identify peptides and infer the corresponding proteins.

  • Hit Prioritization: True binding partners should be significantly enriched in the compound-bead eluate compared to the control-bead eluate. Label-free quantification (LFQ) or stable isotope labeling (SILAC) can be used for accurate relative quantification.

Potential Outcome Interpretation Next Steps
High Enrichment of Kinases The compound may be a kinase inhibitor.Proceed with Kinobeads profiling for broader selectivity screening.
Enrichment of a GPCR The compound may be a GPCR ligand.Validate with functional assays (e.g., calcium mobilization, cAMP).
Enrichment of a Specific Enzyme The compound may modulate this enzyme's activity.Perform in vitro enzyme activity assays.
No Clear High-Confidence Hits Target may be low abundance, membrane-bound, or the affinity probe may be inactive.Re-design probe, optimize pulldown, or try an alternative method like CETSA.

Alternative Unbiased Approach: Kinobeads Profiling

If initial assays suggest N-[(3-methylphenyl)methyl]piperidine-4-carboxamide may target protein kinases, a specialized chemical proteomics approach using "kinobeads" is highly recommended[16][17][18].

Causality: Kinobeads are composed of a mixture of immobilized, broad-spectrum ATP-competitive kinase inhibitors that can capture a large fraction of the expressed kinome from a cell lysate[17][18]. By pre-incubating the lysate with a free inhibitor (the compound of interest), one can measure which kinases are competed off the beads, thus revealing the inhibitor's targets and selectivity profile[19][20].

G cluster_0 Control cluster_1 Experiment Lysate_C Cell Lysate Beads_C Kinobeads Lysate_C->Beads_C Complex_C Kinase-Bead Complex Beads_C->Complex_C MS_C LC-MS/MS (Baseline Kinome Profile) Complex_C->MS_C Lysate_E Cell Lysate Drug Free Compound Lysate_E->Drug Incubate Incubate Drug->Incubate Beads_E Kinobeads Incubate->Beads_E Complex_E Reduced Kinase Binding Beads_E->Complex_E MS_E LC-MS/MS (Identify Competed Kinases) Complex_E->MS_E

Caption: Workflow for Kinobeads-based competitive profiling.

Phase 2 Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful biophysical technique for verifying direct target engagement in a physiological context (i.e., within intact cells or tissues)[21][22][23]. The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm)[23][24].

Step 1: Melt Curve Generation

Protocol:

  • Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature[21].

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins[21].

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific, prioritized target protein (from Phase 1) remaining in the soluble fraction at each temperature point using Western blotting or another quantitative immunoassay[25].

  • Analysis: Plot the relative amount of soluble protein against temperature. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Step 2: Isothermal Dose-Response (ITDR)

Causality: Once a thermal shift is confirmed, an ITDR experiment is performed to determine the compound's potency for engaging its target in the cell, yielding an apparent affinity value.

Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of the compound.

  • Heat Challenge: Heat all samples at a single, fixed temperature (chosen from the melt curve to be in the middle of the steep decline for the vehicle-treated sample).

  • Lysis and Detection: Lyse, centrifuge, and quantify the amount of soluble target protein as described above.

  • Analysis: Plot the amount of soluble protein against the compound concentration. Fitting the data to a dose-response curve provides an EC50 value for target engagement.

G cluster_0 CETSA Melt Curve cluster_1 Isothermal Dose-Response (ITDR) A Treat Cells (+/- Compound) B Heat across Temperature Gradient A->B C Lyse & Centrifuge B->C D Quantify Soluble Target (e.g., Western Blot) C->D E Plot: % Soluble vs. Temp => ΔTm D->E F Treat Cells (Compound Titration) G Heat at Fixed Temperature (Tx) F->G H Lyse & Centrifuge G->H I Quantify Soluble Target H->I J Plot: % Soluble vs. [Compound] => EC50 I->J

Caption: Experimental workflow for CETSA and ITDR.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust and systematic pathway to identify and validate the biological targets of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide. Beginning with an unbiased, proteome-wide screen using affinity chromatography-mass spectrometry, researchers can generate a list of high-confidence candidate interactors. These candidates must then be rigorously validated using orthogonal methods, with the Cellular Thermal Shift Assay serving as the gold standard for confirming direct target engagement in a cellular setting. The successful deconvolution of the compound's target(s) is paramount for understanding its mechanism of action, interpreting toxicological data, and rationally designing next-generation analogs with improved potency and selectivity[8].

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  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). White Rose Research Online. Retrieved February 17, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. Retrieved February 17, 2026, from [Link]

  • N-methylpiperidine-4-carboxamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

Sources

Precision Binding Affinity Prediction for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide: A Multi-Modal Computational & Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Predictions for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

This technical guide outlines a rigorous framework for predicting and validating the binding affinity of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (CAS: 2171517-73-8). While this specific molecule is often encountered as a fragment or library compound, its structural scaffold—a piperidine-4-carboxamide core linked to a 3-methylbenzyl moiety—identifies it as a "privileged structure" in medicinal chemistry.

Based on structural homology and pharmacophore mapping, this guide identifies the Sigma-1 Receptor (σ1R) as the primary high-probability target, with the C-C Chemokine Receptor Type 5 (CCR5) as a secondary candidate. The following sections detail a self-validating workflow combining in silico Free Energy Perturbation (FEP) with in vitro Surface Plasmon Resonance (SPR) and radioligand binding assays to determine affinity (


, 

) with high precision.

Part 1: Molecular Profiling & Target Identification

Structural Deconvolution

The molecule consists of three distinct pharmacophoric elements:

  • The Basic Center (Piperidine Nitrogen): At physiological pH, this secondary amine is protonated (

    
    ), capable of forming a critical salt bridge with aspartate or glutamate residues in the binding pocket.
    
  • The Linker (Carboxamide): Provides hydrogen bond donor/acceptor sites, essential for orienting the molecule within the receptor cleft.

  • The Hydrophobic Tail (3-Methylbenzyl): The meta-methyl group on the benzyl ring offers specific steric bulk, often enhancing selectivity over the para-substituted analogs by exploiting hydrophobic sub-pockets.

Target Hypothesis: The Sigma-1 Receptor (σ1R)

The N-benzylpiperidine motif is the canonical pharmacophore for σ1R ligands.

  • Mechanism: The protonated nitrogen forms a salt bridge with Glu172 in the σ1R ligand-binding domain.

  • Hydrophobic Interaction: The 3-methylbenzyl group occupies the primary hydrophobic pocket formed by Val162, Leu105, and Tyr103 .

  • Rationale: Analogous compounds, such as N-(4-chlorobenzyl)piperidine-4-carboxamides, have demonstrated single-digit nanomolar affinity (

    
     nM) for σ1R.
    
Secondary Hypothesis: CCR5

Piperidine-4-carboxamides are also documented antagonists for CCR5, a co-receptor for HIV-1 entry.[1] The "Y-shape" pharmacophore of CCR5 antagonists often accommodates the piperidine core, though the 3-methylbenzyl substitution may modulate potency compared to the typical 4-phenyl derivatives.

Part 2: Computational Prediction Framework (In Silico)

This section details the computational protocol to predict the absolute binding free energy (


) of the target molecule.
Workflow Visualization

The following diagram illustrates the integrated computational and experimental workflow.

BindingAffinityWorkflow Molecule Target Molecule (3-methylbenzyl analog) TargetSelect Target Selection (σ1R: PDB 5HK1) Molecule->TargetSelect Prep Ligand/Protein Prep (Protonation @ pH 7.4) TargetSelect->Prep Docking Molecular Docking (Glide/AutoDock Vina) Prep->Docking MD MD Simulation (100ns, Explicit Solvent) Docking->MD Top 5 Poses FEP FEP+ / TI Calculation (ΔG Prediction) MD->FEP Stable Trajectory ExpVal Experimental Validation (Radioligand / SPR) FEP->ExpVal Predicted Ki

Figure 1: Integrated workflow for binding affinity prediction, moving from structural preparation to high-precision FEP calculation and experimental validation.

Protocol A: Molecular Docking (Pose Prediction)

Objective: Determine the optimal binding orientation.

  • Protein Prep: Retrieve the crystal structure of Human σ1R (e.g., PDB ID: 5HK1 ). Remove water molecules >5Å from the active site. Optimize H-bond networks using PropKa (pH 7.0).

  • Ligand Prep: Generate 3D conformers of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide. Assign partial charges (OPLS3e or AM1-BCC). Crucial: Ensure the piperidine nitrogen is protonated (+1 charge).

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., PD144418) or the Glu172 residue (

    
     Å).
    
  • Docking: Run rigid-receptor docking (e.g., Glide SP/XP or AutoDock Vina).

  • Scoring: Filter poses based on the formation of the Glu172 salt bridge and Tyr103

    
    -cation  interaction.
    
Protocol B: Absolute Binding Free Energy (FEP/TI)

Objective: Predict


 with chemical accuracy (

kcal/mol).
  • Method: Thermodynamic Integration (TI) or Free Energy Perturbation (FEP+).

  • System Setup: Solvate the protein-ligand complex in an orthorhombic water box (TIP3P) with 0.15 M NaCl to mimic physiological ionic strength.

  • Simulation:

    • Equilibration: NVT/NPT ensembles (5 ns) to relax the system.

    • Production: Run

      
      -window exchanges (typically 12-16 windows) transforming the ligand from "coupled" to "decoupled" states.
      
    • Analysis: Calculate

      
       using the Bennett Acceptance Ratio (BAR).
      
  • Conversion: Convert

    
     to 
    
    
    
    using the equation:
    
    
    (Where
    
    
    is the gas constant,
    
    
    is 298K, and
    
    
    is standard concentration).

Part 3: Experimental Validation (In Vitro)

To validate the computational predictions, a dual-assay approach is recommended: Radioligand Binding for equilibrium affinity and Surface Plasmon Resonance (SPR) for kinetic profiling.

Radioligand Binding Assay (The "Gold Standard")

This assay measures the ability of the target molecule to displace a known high-affinity radioligand.

  • Receptor Source: HEK293 membrane homogenates overexpressing human σ1R.

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Protocol:

    • Incubation: Mix membrane prep (50 µg protein) with 2 nM

      
       and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Equilibrium: Incubate for 120 min at 37°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

    • Detection: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Determine

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)

Objective: Determine association (


) and dissociation (

) rates.
  • Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization: Amine coupling of purified σ1R protein to the chip surface.

  • Injection: Inject the test compound (analyte) at 5 concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x of predicted

    
    ).
    
  • Flow Rate: 30 µL/min to minimize mass transport effects.

  • Data Fit: 1:1 Langmuir binding model.

Part 4: Data Synthesis & Expected Outcomes

The following table summarizes the expected output metrics and their interpretation for this specific scaffold.

MetricMethodExpected Range (High Affinity)Critical Determinant
Docking Score Glide XP / Vina-9.0 to -11.0 kcal/molSalt bridge with Glu172

FEP+ / TI-10.0 to -12.0 kcal/molStability of hydrophobic tail in Val162 pocket

Radioligand Binding1 nM - 50 nMDisplacement of Pentazocine
Residence Time SPR (

)
> 10 minutesSlow dissociation indicates potent occupancy
Signaling Pathway Context

Understanding the downstream effect of binding is crucial. For σ1R, agonist binding typically promotes chaperone activity, while antagonists may block it.

Sigma1Pathway Ligand N-[(3-methylphenyl)methyl]... (Ligand) Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Ki < 50nM) BiP BiP / GRP78 (Chaperone) Sigma1->BiP Dissociation from BiP Calcium Ca2+ Signaling (IP3R Modulation) Sigma1->Calcium Stabilizes IP3R ERStress ER Stress Response (Unfolded Protein Response) BiP->ERStress Modulates UPR Survival Cell Survival / Neuroprotection Calcium->Survival ERStress->Survival Homeostasis

Figure 2: Putative signaling cascade upon ligand binding to the Sigma-1 Receptor. The ligand modulates the receptor's chaperone activity at the Endoplasmic Reticulum (ER) interface.

References

  • Evaluation of Docking Methods for G-Protein Subunits Source: National Institutes of Health (NIH) URL:[Link]

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors Source: PubMed (Int J Biol Macromol) URL:[2][Link]

  • Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands Source: European Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors Source: PubMed URL:[2][Link][1]

  • Binding Affinity Prediction: A Comprehensive Guide Source: Shadecoder URL:[Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide via Boc-Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (also known as N-(3-methylbenzyl)piperidine-4-carboxamide) represents a privileged scaffold in medicinal chemistry. The piperidine-4-carboxamide moiety is a versatile pharmacophore found in numerous GPCR ligands, kinase inhibitors, and serine protease inhibitors.

This Application Note provides a robust, self-validating protocol for the synthesis of this target. Unlike generic procedures, this guide utilizes a Boc-protection strategy to ensure regioselectivity, followed by a controlled deprotection sequence. This modular approach allows for high purity without the immediate need for preparative HPLC, making it suitable for both library generation and scale-up.

Core Retrosynthetic Logic

The synthesis is designed to prevent the self-polymerization of the amphoteric isonipecotic acid core. We disconnect the amide bond to reveal two stable precursors: N-Boc-isonipecotic acid and 3-methylbenzylamine .

RetroSynthesis Target Target Molecule (Amine-Free Base) Protected Intermediate 1 (Boc-Protected Amide) Target->Protected Deprotection (TFA/DCM) Precursors Start Materials: 1. N-Boc-Isonipecotic Acid 2. 3-Methylbenzylamine Protected->Precursors Amide Coupling (HATU/DIPEA)

Figure 1: Retrosynthetic disconnection strategy ensuring regiocontrol.

Materials & Reagents

ReagentCAS No.Equiv.[1][2][3]Role
N-Boc-isonipecotic acid 84358-13-41.0Carboxylic Acid Scaffold
3-Methylbenzylamine 100-81-21.1Amine Nucleophile
HATU 148893-10-11.2Coupling Agent (High Efficiency)
DIPEA (Hünig's Base) 7087-68-53.0Base (Proton Scavenger)
DMF (Anhydrous) 68-12-2SolventReaction Medium
Trifluoroacetic Acid (TFA) 76-05-1ExcessBoc-Deprotection Agent
Dichloromethane (DCM) 75-09-2SolventSolvent for Deprotection

Experimental Protocol

Phase 1: Amide Coupling (Formation of N-Boc Intermediate)

Principle: The carboxylic acid of N-Boc-isonipecotic acid is activated by HATU to form an active ester in situ, which is then attacked by the primary amine of 3-methylbenzylamine. HATU is selected over EDC/HOBt for its faster kinetics and higher conversion rates in DMF.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-isonipecotic acid (1.0 mmol, 229 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of the carboxylic acid.

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns slightly yellow. Stir for 10 minutes to form the activated At-complex.

  • Amine Addition: Add 3-methylbenzylamine (1.1 mmol, 133 mg/140 µL) dropwise.

  • Reaction: Seal the flask under nitrogen/argon and stir at RT for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting acid peak should disappear, replaced by the product mass (M+Na = ~355 Da).

  • Workup:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 10 mL) – Removes excess amine and DIPEA.

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HOBt byproducts.

      • Brine (1 x 10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.[4]

    • Result: Yields tert-butyl 4-[(3-methylbenzyl)carbamoyl]piperidine-1-carboxylate as a white/off-white solid.

Phase 2: N-Boc Deprotection

Principle: Acidolytic cleavage of the tert-butyl carbamate yields the trifluoroacetate salt of the piperidine.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (3.0 mL).

  • Acidification: Add TFA (1.0 mL) dropwise at 0°C (ice bath).

  • Reaction: Remove ice bath and stir at RT for 1–2 hours.

    • Checkpoint: CO₂ gas evolution will be observed. LC-MS should show complete loss of the Boc group (Mass shift -100 Da).

  • Workup (Salt Form): Concentrate the mixture to dryness. Co-evaporate with toluene (2 x 5 mL) or DCM to remove residual TFA. The product is obtained as the TFA salt .

  • Optional Free-Basing:

    • Dissolve the residue in MeOH.

    • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (to elute non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

    • Concentrate to obtain the free base N-[(3-methylphenyl)methyl]piperidine-4-carboxamide .

Quality Control & Validation Data

Expected Analytical Data
ParameterExpected Value/RangeNotes
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol Monoisotopic Mass: 246.17
LC-MS (ESI+) [M+H]⁺ = 247.2Primary peak confirmation
¹H NMR (DMSO-d₆) δ 8.35 (t, 1H, Amide NH)Characteristic triplet coupling to benzyl CH₂
¹H NMR (Benzyl) δ 4.25 (d, 2H, Benzyl CH₂)
¹H NMR (Methyl) δ 2.28 (s, 3H, Ar-CH₃)Diagnostic singlet for 3-methyl group
¹H NMR (Piperidine) δ 2.9–3.2 (m, 4H), 1.5–1.8 (m, 4H)Shifts depend on salt vs. free base status
Troubleshooting Logic

If the synthesis fails or yields are low, follow this diagnostic workflow:

Troubleshooting Start Low Yield or Impurity? CheckLCMS Check LC-MS of Crude Phase 1 Start->CheckLCMS SM_Remains Starting Acid Remains CheckLCMS->SM_Remains Incomplete Coupling Product_Low Product Mass Present but Low Yield CheckLCMS->Product_Low Loss during Workup Action1 1. Check DIPEA quality (pH > 9) 2. Switch to HATU fresh stock 3. Increase reaction time SM_Remains->Action1 Action2 1. Aqueous layer pH check (Acidic wash might extract product if amide is weak) 2. Use Salting-out (Sat. NaCl) Product_Low->Action2

Figure 2: Troubleshooting decision tree for amide coupling efficiency.

Safety & Handling

  • TFA: Highly corrosive and volatile. Use only in a fume hood.

  • HATU: Potential sensitizer. Avoid inhalation of dust.

  • DIPEA/DMF: Irritants.[5] Wear gloves and eye protection.[5]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][5] Tetrahedron, 61(46), 10827-10852.

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA) Conditions and Examples.[4][6] Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).

Sources

preparing stock solutions of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Application Note: Preparation of Stock Solutions for -[(3-methylphenyl)methyl]piperidine-4-carboxamide

Introduction & Compound Overview

The critical challenge in handling this compound lies in its amphiphilic nature . The piperidine nitrogen (secondary amine) is basic (


Physicochemical Profile (Calculated)
PropertyValue (Approx.)Significance
Formula

Basis for Molarity calculations.
Molecular Weight 232.32 g/mol Use exact batch MW from CoA (salts vary).

(Base)
~10.8 (Piperidine NH)Protonated (charged) at physiological pH (7.4).

~2.0 - 2.5Moderate lipophilicity; prone to sticking to plastics if neutral.
State Solid (White/Off-white)Hygroscopic potential in salt forms.

Solvent Selection Strategy

The choice of solvent dictates the stability and usability of the stock solution.

  • Dimethyl Sulfoxide (DMSO): The Gold Standard.

    • Why: Dissolves both the free base and salt forms (HCl, TFA) at high concentrations (>100 mM). It is miscible with water and prevents aggregation during freeze-thaw cycles.

    • Grade: Use Anhydrous, Sterile-Filtered DMSO (≥99.9%) to prevent hydrolysis or oxidation.

  • Ethanol (EtOH): Secondary Option.

    • Why: Useful for specific in vivo formulations where DMSO is toxic.

    • Risk: High volatility leads to concentration drift over time. Lower solubility cap compared to DMSO.

  • Aqueous Buffers: Not Recommended for Stocks.

    • Why: The free base is poorly soluble in neutral water. Acidic buffers (pH < 5) improve solubility but may catalyze amide hydrolysis over long-term storage.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7]
  • Compound:

    
    -[(3-methylphenyl)methyl]piperidine-4-carboxamide (Solid).
    
  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck or equivalent).

  • Vessel: Amber glass vial (2 mL) with PTFE-lined cap (prevents leaching).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Step-by-Step Methodology
Step 1: Verification & Calculation

Check the Certificate of Analysis (CoA). If the compound is a salt (e.g.,


  • Example (Free Base, MW 232.32):

    
    
    
  • Example (HCl Salt, MW ~268.8):

    
    
    
Step 2: Weighing (Gravimetric Addition)
  • Place the amber vial on the balance and tare.

  • Weigh approximately 2-3 mg of solid directly into the vial. Record the exact mass (e.g., 2.45 mg).

  • Expert Tip: Do not try to hit exactly 2.32 mg. Weigh what is convenient, then adjust the solvent volume.

Step 3: Solvent Addition (Volumetric Adjustment)

Calculate the exact volume of DMSO needed to achieve 10 mM based on the recorded mass.

  • If you weighed 2.45 mg (Free Base):

    
    
    
Step 4: Dissolution & Homogenization
  • Add the calculated volume of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature for 1-2 minutes.

    • Critical Check: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates undissolved particles.

Step 5: Aliquoting & Storage
  • Aliquot the stock into small volumes (e.g., 50

    
    L) in polypropylene PCR tubes or cryovials.
    
    • Reasoning: Prevents repeated freeze-thaw cycles, which attract moisture and degrade the compound.

  • Store at -20°C (stable for 6-12 months) or -80°C (stable for >1 year).

Quality Control & Self-Validating System

To ensure the protocol worked, perform this simple "Dilution Check" before using the stock in an assay.

The "Crash-Out" Test
  • Prepare a mock assay buffer (e.g., PBS pH 7.4).

  • Dilute the 10 mM stock 1:1000 into the buffer (Final: 10

    
    M, 0.1% DMSO).
    
  • Vortex and incubate for 15 minutes.

  • Visual/Microscopic Inspection:

    • Pass: Solution remains clear.

    • Fail: Visible precipitate or "oiling out" (droplets).

    • Troubleshooting: If it fails, the compound may be aggregating. Add a surfactant (0.01% Triton X-100 or Tween-20) to the assay buffer before adding the compound.

Workflow Visualization

The following diagram illustrates the critical decision nodes and workflow for preparing and validating the stock solution.

StockPreparationStartStart: Solid CompoundCheckFormCheck CoA: Free Base or Salt?Start->CheckFormCalcMWCalculate Mass for 10 mM(Adjust for Counterion)CheckForm->CalcMWWeighWeigh Solid into Amber Vial(Record Exact Mass)CalcMW->WeighAddSolventAdd Anhydrous DMSO(Volumetric Adjustment)Weigh->AddSolventDissolveVortex (30s) & Sonicate (1 min)AddSolvent->DissolveQC_CheckVisual Inspection:Is it Clear?Dissolve->QC_CheckAliquotAliquot (50 µL) & Freeze (-20°C)QC_Check->AliquotYesTroubleshootAdd more DMSO orWarm to 37°CQC_Check->TroubleshootNo (Turbid)Troubleshoot->Dissolve

Caption: Logical workflow for the gravimetric preparation and quality control of piperidine-carboxamide stock solutions.

Scientific Rationale (The "Why")

The pH-Solubility Switch

The piperidine ring is the key solubility driver. At pH < 9, the secondary amine is protonated (

  • Risk: If the assay pH drifts above 8.0, or if the local concentration is too high during addition, the molecule deprotonates to its neutral form. The lipophilic benzyl tail then drives aggregation.

  • Mitigation: Always vortex the assay buffer immediately upon adding the stock solution to disperse the compound before it can nucleate crystals.

DMSO Hygroscopicity

DMSO is hygroscopic (absorbs water from air). Water in DMSO stocks causes two problems:

  • Compound Precipitation: The "solubility switch" activates if water content rises.

  • Hydrolysis: The amide bond is stable, but trace water can facilitate slow degradation over months.

  • Protocol Enforcement: Use small aliquots to minimize air exposure.

References

  • BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids. Retrieved from

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).
  • PubChem. (n.d.).[1] Compound Summary for Piperidine-4-carboxamide Derivatives. Retrieved from

Disclaimer: This protocol is for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific safety information regarding N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.

solvent selection for dissolving N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Application Note: Solvent Selection & Dissolution Protocols for -[(3-methylphenyl)methyl]piperidine-4-carboxamide

Executive Summary

Effective dissolution of

pH-dependent

Physicochemical Analysis & Solubility Profile

To select the correct solvent, one must understand the molecule's functional groups and their interaction with the solvent matrix.

Structural Breakdown
  • Piperidine Ring (Secondary Amine): The dominant solubility determinant. It acts as a proton acceptor.

    • High pH (>11): Neutral (Free Base). Lipophilic, low water solubility.[1]

    • Low pH (<9): Protonated (Cationic). Hydrophilic, high water solubility.[2]

  • Carboxamide Linker: Provides hydrogen bond donor/acceptor sites but contributes to crystalline lattice stability, potentially reducing dissolution rates.

  • 3-Methylbenzyl Group: A lipophilic domain that increases LogP, necessitating organic co-solvents or cyclodextrins for neutral pH aqueous applications.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on the compound's polarity and functional groups.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Dipolar Aprotic DMSO Excellent (>50 mM)Primary Stock Solution. Universal solvent for bioassays.
DMFExcellent (>50 mM)Alternative stock; preferred for chemical synthesis.
Protic Ethanol / MethanolGood (>10 mM)Useful for intermediate dilutions; requires warming.
Aqueous (Acidic) 0.1 M HCl / Acetate BufferGood (>10 mM)Best for aqueous delivery. Protonates the piperidine nitrogen.
Aqueous (Neutral) PBS (pH 7.4)Poor (<100 µM)Risk of precipitation. Requires <1% DMSO or encapsulation.
Non-Polar Hexane / HeptaneInsolubleUnsuitable. Used only for precipitation/washing steps.
Chlorinated Dichloromethane (DCM)GoodSynthesis and extraction only. Toxic for bioassays.

Decision Logic for Solvent Selection

The choice of solvent depends entirely on the downstream application. Use the following logic flow to determine the optimal workflow.

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeBioAssayBiological Assay(Cell/Enzyme)AppType->BioAssay In Vitro SynthesisChemical Synthesis(Reaction)AppType->Synthesis Chemistry StockStock Solution(Long-term Storage)AppType->Stock Storage DMSO_Stock10-100 mM Stockin Anhydrous DMSOBioAssay->DMSO_StockOrg_SolvDCM, DMF, or MeOHSynthesis->Org_SolvStock->DMSO_StockDilutionSerial Dilution(Keep DMSO < 1%)DMSO_Stock->DilutionCheck_pHCheck pH CompatibilityDilution->Check_pH

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for long-term storage. Reagents:

  • Compound:

    
    -[(3-methylphenyl)methyl]piperidine-4-carboxamide (Solid)
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

Procedure:

  • Weighing: Accurately weigh 2.32 mg of the compound into a sterile, amber glass vial. (Assuming MW ≈ 232.32 g/mol ; verify exact MW on your CoA).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Note: If solid particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (for Bioassays)

Objective: Dilute the stock into aqueous media without precipitation. Challenge: The "Crash-Out" Effect. Diluting a hydrophobic stock directly into neutral buffer often causes immediate precipitation.

Procedure (The "Step-Down" Method):

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into Ethanol or PEG-400 to create a 1 mM secondary stock. (This reduces the kinetic energy barrier for mixing).

  • Final Dilution: Slowly add the secondary stock to the culture medium or buffer (e.g., PBS) while vortexing.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v).

  • pH Adjustment (Critical):

    • If the solution becomes cloudy, the pH is likely too neutral/basic for the free base.

    • Action: Acidify slightly using 0.1 M Acetic Acid or HCl. The piperidine nitrogen will protonate (become charged), drastically increasing solubility.

    • Verification: Measure absorbance at 600 nm; an increase indicates precipitation.

Mechanism of pH-Dependent Solubility

Understanding the protonation state is vital for troubleshooting.

ProtonationLow_pHLow pH (< 8.0)Protonated State (Cationic)EquilibriumpKa ≈ 10.5(Piperidine Nitrogen)Low_pH->Equilibrium Deprotonation Solubility_HighHigh Aqueous Solubility(Ionic interactions with water)Low_pH->Solubility_High Result High_pHHigh pH (> 11.0)Neutral State (Free Base)Equilibrium->High_pHSolubility_LowLow Aqueous Solubility(Hydrophobic aggregation)High_pH->Solubility_Low Result

Figure 2: The ionization state of the piperidine ring dictates aqueous solubility. Working at physiological pH (7.4) places the molecule near the transition zone, but typically sufficiently protonated for µM concentrations. However, high concentrations require lower pH.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Cloudiness upon water addition Compound "crashing out" (Precipitation).1. Increase DMSO concentration (if assay permits).2. Acidify buffer (drop pH to ~6.0).3. Use a cyclodextrin carrier (e.g., HP-β-CD).[3]
Yellowing of Stock Solution Oxidation of the amine.Store under nitrogen/argon. Use fresh anhydrous DMSO.
Inconsistent Assay Results Adsorption to plastics.Use glass or low-binding polypropylene vials. The lipophilic tail can bind to standard plasticware.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2760460, N-methylpiperidine-4-carboxamide. Retrieved from

  • Zampieri, D., et al. (2015).[5] Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry. Retrieved from

  • Solubility of Things. (2025). Piperidine Solubility and Properties. Retrieved from

Technical Guide: Formulation Strategies for In Vivo Delivery of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (A-412997)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, widely known in literature as A-412997 , is a highly selective dopamine D4 receptor agonist.[1][2][3] Unlike non-selective dopaminergic agents, A-412997 does not exhibit significant affinity for D2 or D3 receptors, making it a critical tool for dissecting D4-mediated cognitive functions, including attention, working memory, and erectile physiology.

This guide addresses the primary challenge in in vivo application: bioavailability . While the compound is potent, its lipophilic piperidine core requires specific formulation strategies to ensure stability, solubility, and blood-brain barrier (BBB) penetration without inducing vehicle-related toxicity.

Physicochemical Profile & Solubility

Understanding the intrinsic properties of A-412997 is the first step in successful formulation. The compound exists commercially in two forms: the Free Base and the Dihydrochloride Salt (2HCl) .

Table 1: Physicochemical Properties

PropertyDataNotes
IUPAC Name N-[(3-methylphenyl)methyl]piperidine-4-carboxamideAlso referred to as A-412997
Molecular Weight ~232.32 g/mol (Free Base)~305.24 g/mol (Dihydrochloride)Adjust dose calculations based on the form used.[4]
pKa ~9.5 (Piperidine nitrogen)Basic. Highly protonated at physiological pH.
Solubility (Water) Free Base: < 1 mg/mL2HCl Salt: ~38 mg/mLCritical: The salt form is preferred for aqueous vehicles.
Solubility (DMSO) ~19 mg/mLSuitable for stock solutions but requires dilution for in vivo use.
BBB Penetration HighRapid uptake; peak brain levels typically <30 min post-dose.

Formulation Decision Matrix

The choice of vehicle depends entirely on the starting material (Salt vs. Free Base) and the required concentration.

FormulationDecision Start Starting Material Salt Dihydrochloride Salt (A-412997·2HCl) Start->Salt Base Free Base Start->Base Aqueous Aqueous Vehicle (0.9% Saline) Salt->Aqueous Direct Dissolution Acidify Acidification Step (Equimolar HCl or Tartaric Acid) Base->Acidify Convert to Salt Cosolvent Co-solvent System (DMSO/Tween 80) Base->Cosolvent Lipophilic Route Final_A Ready for Injection (SC/IP) Aqueous->Final_A Acidify->Aqueous Cosolvent->Final_A

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on the chemical form of the compound.

Detailed Formulation Protocols

Protocol A: The "Gold Standard" (Saline Solution)

Applicability: Best for A-412997·2HCl (Salt form). Target Concentration: 1 – 10 mg/mL. Route: Subcutaneous (SC) or Intraperitoneal (IP).

Rationale: The dihydrochloride salt is highly water-soluble. Using simple saline minimizes vehicle-induced stress markers (corticosterone) which can confound behavioral data.

Materials:

  • A-412997[1][2][3][5][6]·2HCl powder.

  • Sterile 0.9% NaCl (Saline).

  • 0.22

    
    m Syringe Filter (PES or Nylon).
    

Step-by-Step:

  • Calculation: Calculate the required mass based on the salt molecular weight.

    • Note: If the dose is reported as "base equivalent," multiply the target mass by 1.31 (ratio of 305.24/232.32).

  • Dissolution: Add the calculated mass of A-412997·2HCl to a sterile vial.

  • Volume Addition: Add 90% of the final volume of sterile saline.

  • Vortex: Vortex gently for 30–60 seconds. The powder should dissolve instantly, resulting in a clear solution.

  • pH Check: Check pH. It may be slightly acidic due to the HCl counterions. If pH < 4.5, adjust carefully to pH ~5.5–6.0 using dilute NaOH (0.1N). Do not exceed pH 7.0 as the free base may precipitate.

  • QS (Quantity Sufficient): Add saline to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22

    
    m syringe filter into a sterile injection vial.
    
  • Storage: Prepare fresh daily.

Protocol B: Free Base Conversion (In Situ Salt Formation)

Applicability: When only the Free Base is available. Rationale: The free base is insoluble in neutral water. We must protonate the piperidine nitrogen to solubilize it.

Step-by-Step:

  • Weigh the Free Base.

  • Add 0.1 M HCl (or Tartaric Acid) in a molar ratio of 1:1 to 1:2 (Drug:Acid).

  • Vortex until the solid fully dissolves (clear solution).

  • Slowly add 0.9% Saline to dilute to the target concentration.

  • Adjust pH to 5.0–6.0.

  • Filter sterilize.

Protocol C: High-Concentration Co-Solvent (DMSO)

Applicability: For high-dose toxicology studies (>30 mg/kg) or osmotic minipumps where solubility limits are tested.

Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Step-by-Step:

  • Dissolve A-412997 (Base or Salt) in 100% DMSO. (Stock conc: ~200 mg/mL).

  • Add Tween 80 to the DMSO stock. Vortex.

  • Slowly add warm (37°C) Saline while vortexing vigorously to prevent precipitation shock.

In Vivo Administration & Workflow

Dosing Parameters:

  • Effective Dose Range (Rat): 1 – 10 mg/kg (SC). 3 mg/kg is a common starting point for cognitive studies [1].

  • Effective Dose Range (Mouse): 3 – 30 mg/kg (IP/SC).

  • Injection Volume: 1 mL/kg (Rat) to 10 mL/kg (Mouse).

Experimental Workflow:

InVivoWorkflow Prep Formulation Prep (Fresh Daily) Dose SC Injection (Nape of Neck) Prep->Dose Acclimation Animal Acclimation (1 hour) Acclimation->Dose Wait Absorption Phase (15-20 mins) Dose->Wait Test Behavioral Testing (Cognition/Erection) Wait->Test Sample PK Sampling (Optional: Plasma/Brain) Test->Sample

Figure 2: Standard experimental workflow for behavioral assessment using A-412997.

Technical Notes:

  • Onset of Action: Rapid. Effects on gamma oscillations and cognitive tasks are often observed within 15–20 minutes post-injection [1, 2].

  • Duration: The half-life is relatively short. Testing windows should generally be closed within 60–90 minutes post-dose.

  • Controls: Always run a vehicle-matched control group. If using Protocol C (DMSO), the control group must receive the DMSO/Tween/Saline vehicle, not just saline.

Pharmacokinetics (PK) & Expectations

When administering A-412997, researchers should anticipate the following PK profile based on rat studies [2]:

  • Tmax (Time to peak): ~15–30 minutes (SC).

  • Brain/Plasma Ratio: > 1.0 (Excellent BBB penetration).

  • Metabolism: Primarily hepatic.

  • Selectivity Check: If off-target effects (e.g., D2-like sedation) are observed, verify the dose. Doses >30 mg/kg may lose D4 selectivity.

Troubleshooting

IssueProbable CauseSolution
Precipitation pH too high (>7.0)The free base is crashing out. Acidify slightly to pH 5.5.
Cloudiness Salt shockIf using DMSO, add saline slowly while vortexing.
Inconsistent Behavior DegradationPrepare formulation fresh daily. Do not store in solution >24h.
Injection Site Irritation Low pHIf using Protocol B, ensure the final pH is not < 4.0. Buffer with small amount of PBS if necessary.

References

  • Woolley, M. L., et al. (2008). Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat. Behavioural Pharmacology, 19(8), 765-776.

  • Moreland, R. B., et al. (2005). A-412997 is a selective dopamine D4 receptor agonist in rats.[1][3][5] Pharmacology Biochemistry and Behavior, 82(1), 140-147.[1][5]

  • Kocsis, B., et al. (2023). Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens.[3] International Journal of Molecular Sciences.

  • Browman, K. E., et al. (2005). A-412997, a selective dopamine D4 agonist, improves cognitive performance in rats.[5] Pharmacology Biochemistry and Behavior, 82(1), 148-155.[1][5]

Sources

Strategic HPLC Method Development for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02

Focus: Overcoming Basic Amine Challenges in Reverse-Phase Chromatography

Introduction & Analyte Profiling

Objective: To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.

The Challenge: The target analyte contains two distinct structural domains that dictate chromatographic behavior:

  • The Piperidine Ring (Secondary Amine): This is the critical method development hurdle. With a pKa of approximately 10.8–11.0 , the piperidine nitrogen is fully protonated (

    
    ) at standard acidic HPLC conditions (pH 2–4). This positive charge leads to strong ionic interactions with residual silanols (
    
    
    
    ) on silica-based columns, causing severe peak tailing and poor reproducibility.
  • The (3-methylphenyl)methyl Moiety: This aromatic region provides the necessary hydrophobicity for Reverse-Phase (RP) retention and the chromophore for UV detection.

Strategic Approach: We will utilize a "Charged Surface Hybrid" (CSH) or highly end-capped stationary phase combined with an acidic, ion-pairing mobile phase. This approach suppresses silanol activity while optimizing the hydrophobic retention of the aromatic tail.

Method Development Workflow

The following decision matrix illustrates the logic applied to basic amine analysis to ensure first-pass success.

MethodDev Start Analyte Assessment (Basic Piperidine pKa ~11) Choice Select pH Strategy Start->Choice PathA Strategy A: Low pH (< 3.0) (Industry Standard) Choice->PathA Robustness Preferred PathB Strategy B: High pH (> 10.0) (Requires Hybrid Column) Choice->PathB Alternate Selectivity ColA Column: C18 with Charged Surface (CSH) or Polar Embedded Group PathA->ColA ColB Column: Hybrid Silica (BEH) High pH Stable PathB->ColB MP_A Mobile Phase: Water/ACN + 0.1% TFA (Ion Pairing suppresses tailing) ColA->MP_A MP_B Mobile Phase: 10mM Ammonium Bicarbonate (Neutralizes Amine) ColB->MP_B Result Final Method Optimization Gradient Slope & Temp MP_A->Result MP_B->Result

Figure 1: Decision matrix for analyzing basic piperidine derivatives. Strategy A (Low pH) is detailed below as the primary protocol due to its broad applicability.

Detailed Experimental Protocol (Primary Method)

This protocol uses Trifluoroacetic Acid (TFA) . TFA serves a dual purpose: it maintains a low pH (protonating silanols to neutral


) and forms an ion pair with the positively charged piperidine nitrogen, significantly improving peak symmetry.
3.1 Reagents & Standards
  • Reference Standard: N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).

  • Additives: Trifluoroacetic Acid (Sequencing Grade or HPLC Grade). Note: Do not use technical grade TFA as it has high UV background.

3.2 Chromatographic Conditions
ParameterSetting / SpecificationRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus C18).CSH technology applies a low-level positive charge to the surface, repelling the protonated amine and preventing tailing.
Mobile Phase A Water + 0.1% (v/v) TFALow pH (<2.5) suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAMatches ionic strength of MPA to prevent baseline drift.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Injection Vol 5.0 µLPrevent mass overload which causes fronting.
Detection UV 215 nm (Quantification) / 254 nm (ID)215 nm targets the amide bond for sensitivity; 254 nm targets the aromatic ring for specificity.
3.3 Gradient Program

Linear gradient optimized to elute the polar amine early but retain the hydrophobic aromatic tail.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Isocratic Hold
12.04060Linear Ramp
15.0595Wash Step
17.0595Hold Wash
17.1955Re-equilibration
22.0955End of Run
3.4 Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile . Note: Do not use 100% Acetonitrile as the salt form of the amine may precipitate.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Mobile Phase A.

System Suitability & Validation Criteria

To ensure the method is "fit for purpose" according to ICH Q2(R2) guidelines [1], the following acceptance criteria must be met before routine analysis.

4.1 Critical Parameter: Peak Tailing

The interaction between the piperidine amine and surface silanols is the primary failure mode.

  • Acceptance Criterion: USP Tailing Factor (

    
    ) ≤ 1.5.
    
  • Formula:

    
     where 
    
    
    
    is peak width at 5% height and
    
    
    is the distance from peak front to maximum.[1]
4.2 Validation Summary Table
Validation CharacteristicAcceptance LimitExperimental Approach
Specificity Resolution (

) > 2.0 from nearest impurity
Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidative stress).
Linearity

5 levels ranging from 50% to 150% of target concentration (e.g., 0.05 to 0.15 mg/mL).
Precision (Repeatability) RSD ≤ 2.0%6 replicate injections of the Working Standard.
Accuracy (Recovery) 98.0% – 102.0%Spiked placebo recovery at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of standard.
Mechanistic Insight & Troubleshooting

Understanding the molecular interaction is vital for troubleshooting. The diagram below visualizes the "Silanol Effect" and how the chosen method mitigates it.

SilanolEffect cluster_0 Standard C18 (Problem) cluster_1 Optimized Method (Solution) Silanol Silanol (Si-O⁻) Negative Charge Amine Piperidine (NH₂⁺) Positive Charge Silanol->Amine Ionic Attraction (Causes Tailing) CSH CSH Surface (Positively Charged) Amine2 Piperidine (NH₂⁺) CSH->Amine2 Electrostatic Repulsion (Sharp Peak) TFA TFA (Ion Pair) TFA->Amine2 Masking Effect

Figure 2: Mechanism of peak tailing suppression. The optimized method uses surface repulsion and ion pairing to prevent the analyte from "sticking" to the column base silica.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing > 1.5 Column aging (loss of end-capping) or insufficient TFA.1. Prepare fresh mobile phase with accurate 0.1% TFA.2. Replace column with a fresh CSH or "Base-Deactivated" column.
Retention Time Drift Temperature fluctuation or incomplete equilibration.Ensure column oven is stable at 40°C. Increase equilibration time between runs to 5 minutes.
Split Peaks Solvent mismatch.The sample diluent (50:50 Water/ACN) may be too strong if the injection volume is high. Reduce injection volume to 2 µL or match diluent to Mobile Phase A.
High Backpressure Salt precipitation.Ensure the needle wash solvent is compatible with the buffer. If switching from phosphate buffers, flush system with water extensively.
References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation. [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Particle Technology. Waters.com. [Link]

  • Chrom Tech. (2025).[1] Understanding Peak Tailing in HPLC: Causes and Solutions. Chromtech.com. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. MasterOrganicChemistry.com. [Link]

Sources

Application Note: Storage, Stability, and Handling of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical framework for the handling, storage, and stability assessment of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide .

As this specific compound is often utilized as a chemical building block or a hit-to-lead intermediate in drug discovery (rather than a marketed drug with a fixed monograph), this guide synthesizes data from structural analogues (piperidine carboxamides) and functional group chemistry to establish a robust Standard Operating Procedure (SOP).

Chemical Identity & Physicochemical Context

Before establishing storage protocols, it is critical to define the structural features that dictate stability.

  • Systematic Name: N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

  • Common Synonyms: N-(3-methylbenzyl)piperidine-4-carboxamide; N-(3-methylbenzyl)isonipecotamide.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~232.32 g/mol

  • Structural Analysis:

    • Piperidine Ring (Secondary Amine): The piperidine nitrogen is unsubstituted (unless specified as a salt). Secondary amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric

      
      .
      
    • Carboxamide Linker: The amide bond is generally stable against hydrolysis at neutral pH but susceptible under strong acidic/basic conditions or enzymatic action.

    • 3-Methylbenzyl Group: A hydrophobic moiety that increases solubility in organic solvents (DMSO, Methanol) compared to the parent isonipecotamide.

Table 1: Physicochemical Properties (Predicted)
PropertyValue / CharacteristicRelevance to Storage
Physical State Solid (Crystalline Powder)Hygroscopicity varies by salt form.
pKa (Piperidine N) ~10.8 - 11.0 (Basic)Forms salts readily; free base absorbs

.
LogP ~1.8 - 2.2Moderate lipophilicity; soluble in DMSO/EtOH.
Hygroscopicity Moderate (Free Base) to High (HCl Salt)Critical: Requires desiccation.

Core Storage Directives

Solid State Storage

The stability of the solid compound depends heavily on its form (Free Base vs. Salt).

  • Temperature: Store at -20°C for long-term stability (>6 months). Short-term storage (weeks) at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The secondary amine in the free base can react with atmospheric

    
     to form carbamates.
    
  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear glass to prevent potential photo-oxidation, although amides are generally photostable.

  • Desiccation: Store with silica gel or Drierite. Moisture promotes hydrolysis and caking.[1]

Solution Stability

WARNING: Solutions are significantly less stable than solids.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10-100 mM). Ethanol is acceptable but evaporates at -20°C.

  • Shelf Life in Solution:

    • Room Temperature (25°C): Use within 24 hours .

    • 4°C: Stable for 1 week .

    • -20°C: Stable for 1 month .

    • -80°C: Stable for 6 months (Avoid repeated freeze-thaw cycles).

  • Freeze-Thaw Protocol: Aliquot stock solutions into single-use volumes (e.g., 50 µL) to prevent degradation from repeated temperature shifts.

Visual Workflow: Storage Decision Tree

StorageProtocol Figure 1: Storage Decision Matrix for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide Start Compound Receipt FormCheck Check Form: Free Base or Salt? Start->FormCheck FreeBase Free Base (Secondary Amine) FormCheck->FreeBase Free Base Salt Salt Form (e.g., HCl, TFA) FormCheck->Salt Salt FB_Risk Risk: Oxidation & CO2 Absorption FreeBase->FB_Risk FB_Action Store at -20°C Under Argon/N2 Desiccated FB_Risk->FB_Action Solution Preparing Stock Solution? FB_Action->Solution Salt_Risk Risk: Hygroscopic (Moisture) Salt->Salt_Risk Salt_Action Store at -20°C Tightly Sealed Desiccated Salt_Risk->Salt_Action Salt_Action->Solution Solvent Use DMSO (Anhydrous) Solution->Solvent Aliquot Aliquot to Single-Use Vials Solvent->Aliquot Freeze Store at -80°C Aliquot->Freeze

Shelf Life Specifications

The following shelf life estimates assume the compound is stored according to the directives above (sealed, -20°C, dark).

Table 2: Stability Matrix
Storage ConditionFormEstimated Shelf LifeNotes
-20°C (Desiccated) Solid (Powder)2 Years Re-test purity annually via HPLC.
2-8°C (Desiccated) Solid (Powder)6 Months Acceptable for active working stocks.
Room Temp (Ambient) Solid (Powder)< 1 Month Risk of yellowing (oxidation).
-80°C DMSO Solution6 Months Precipitation may occur; vortex well after thawing.
-20°C DMSO Solution1 Month Check for precipitation before use.
4°C Aqueous Buffer< 24 Hours Do not store. Prepare fresh.

Experimental Protocols

Stock Solution Preparation Protocol

Objective: Create a 10 mM stock solution in DMSO.

  • Calculate Mass:

    • Formula:

      
      
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Weighing: Weigh the solid into a sterile microcentrifuge tube or amber glass vial.

    • Note: If the compound is an HCl salt, adjust MW accordingly (MW_salt = MW_freebase + 36.46).

  • Solubilization: Add high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Inspection: Ensure the solution is completely clear.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

Quality Control (Stability Testing)

Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Phenyl ring).

  • Acceptance Criteria: Purity > 95% (Area under the curve).

Visual Workflow: QC & Stability Testing

QCProtocol Figure 2: Quality Control Workflow for Stability Verification Sample Sample (Solid or Solution) Dilution Dilute to 100 µM in 50:50 H2O:MeCN Sample->Dilution HPLC Inject on HPLC/LC-MS (C18 Column) Dilution->HPLC Analysis Analyze Purity (UV 254nm) HPLC->Analysis Decision Purity > 95%? Analysis->Decision Pass PASS: Use for Assay Decision->Pass Yes Fail FAIL: Purify or Discard Decision->Fail No

Troubleshooting & Degradation Signs

ObservationDiagnosisRemediation
Yellow/Brown Discoloration Oxidation of the secondary amine or phenyl ring.Discard. Oxidation products can be toxic or interfere with assays.
Caking / Clumping Moisture absorption (Hygroscopicity).Dry under vacuum over

. Verify purity before use.
Precipitate in DMSO Compound crashed out of solution (likely due to moisture uptake in DMSO).Sonicate/Warm to 37°C. If it does not redissolve, discard.
Extra Peaks in HPLC Hydrolysis (Amide bond cleavage) or Oxidation.If impurity > 5%, repurify via Prep-HPLC or discard.

References

  • PubChem. Compound Summary for Piperidine-4-carboxamide derivatives. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 2026).

(Note: As this specific molecule is a research chemical/building block, specific stability data is derived from the functional group chemistry of piperidine-4-carboxamides and benzylamines found in the cited databases.)

Sources

Troubleshooting & Optimization

degradation products of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Product Code: N-3-MPC (Internal Designation) Classification: Research Grade / API Intermediate Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support hub for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (herein referred to as N-3-MPC ). This guide addresses the degradation profile of N-3-MPC, a molecule containing three distinct chemically labile zones: a secondary amine (piperidine ring), a secondary amide linkage, and an electron-rich benzylic system .

This guide is structured to help you troubleshoot impurity peaks in HPLC/LC-MS, design forced degradation studies (per ICH Q1A(R2)), and optimize storage conditions.

Module 1: Degradation Pathway Analysis

The stability profile of N-3-MPC is defined by two primary vectors: hydrolytic cleavage of the amide bond and oxidative attack on the free piperidine nitrogen and benzylic positions.

The Degradation Tree (Visualized)

The following diagram maps the parent molecule to its primary and secondary degradants. Use this to identify unknown peaks in your chromatograms.

DegradationPathways Parent Parent: N-3-MPC (MW: 232.3) Hydrolysis Hydrolysis Pathway (Acid/Base/Enzymatic) Parent->Hydrolysis Oxidation Oxidation Pathway (Peroxide/Radical) Parent->Oxidation DP1 DP-1: Piperidine-4-carboxylic acid (Zwitterionic, Polar) MW: 129.1 Hydrolysis->DP1 DP2 DP-2: 3-Methylbenzylamine (Volatile, Basic) MW: 121.1 Hydrolysis->DP2 DP3 DP-3: N-Hydroxy-Piperidine (M+16) Oxidation->DP3 DP4 DP-4: Benzylic Oxidation (Alcohol/Aldehyde) (M+14 / M+16) Oxidation->DP4 DP5 DP-5: Piperidine Nitrone (Dehydrogenation -2H) DP3->DP5 Oxidative Dehydration

Figure 1: Primary degradation pathways of N-3-MPC showing hydrolytic cleavage and oxidative modification sites.

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: Hydrolytic Degradation (Acid/Base Stress)

User Question: "I see two new peaks appearing after stressing N-3-MPC in 0.1 N HCl at 60°C. One elutes at the solvent front (dead volume). What is happening?"

Technical Diagnosis: You are observing Amide Hydrolysis . The amide bond linking the piperidine ring to the benzylamine moiety is susceptible to acid-catalyzed cleavage.

  • Mechanism: Protonation of the carbonyl oxygen renders the carbon electrophilic, facilitating water attack.[1]

  • The "Ghost" Peak (DP-1): The peak at the solvent front is likely Piperidine-4-carboxylic acid . Because it is a small, zwitterionic amino acid (highly polar), it does not retain on standard C18 columns.

  • The Late Peak (DP-2): The second peak is 3-methylbenzylamine .

Action Plan:

  • Confirm Identity: Run LC-MS.

    • Look for m/z 130 (Piperidine-4-carboxylic acid, [M+H]+).

    • Look for m/z 122 (3-methylbenzylamine, [M+H]+).

  • Method Adjustment: To retain DP-1, you must use an HILIC column or an "AQ" type C18 column capable of 100% aqueous stability. Alternatively, use ion-pairing reagents (e.g., alkyl sulfonates), though this is less MS-friendly.

Scenario B: Oxidative Degradation (Peroxide Stress)

User Question: "After 3% H2O2 stress, I see a peak with Mass M+16. Is this the N-oxide or the benzylic alcohol?"

Technical Diagnosis: For N-3-MPC, the secondary amine on the piperidine ring is the most electron-rich site and kinetically the fastest to oxidize.

  • Primary Suspect (DP-3): Piperidine-N-hydroxyl (N-OH). Unlike tertiary amines which form stable N-oxides, secondary amines form hydroxylamines, which can further oxidize to Nitrones (M-2 mass shift relative to parent, or M+14 relative to parent if comparing to N-OH).

  • Secondary Suspect (DP-4): Oxidation of the 3-methyl group on the benzene ring to an alcohol (benzyl alcohol derivative). This is slower and usually requires radical initiation or transition metal catalysis.

Differentiation Protocol:

  • MS/MS Fragmentation:

    • Fragment the M+16 peak.

    • If the +16 mass shift remains on the piperidine fragment, it is N-oxidation .

    • If the +16 mass shift is on the benzyl fragment, it is Benzylic oxidation .

  • Chemical Probe: Treat the sample with a mild reducing agent (e.g., sodium metabisulfite). N-hydroxylamines are often reversible; benzylic alcohols are not.

Scenario C: "Unknown" Adducts in Formulation

User Question: "I am detecting a growing impurity at M+180 in my lactose-based formulation. It's not a standard degradant."

Technical Diagnosis: This is a classic Maillard Reaction .

  • Cause: The free secondary amine of the piperidine ring is nucleophilic. It reacts with the reducing end of lactose (an aldehyde form in equilibrium).

  • Product: Glycosylamine

    
     Amadori rearrangement product.
    
  • Prevention: Do not use lactose or reducing sugars (glucose, fructose) in formulations with N-3-MPC. Switch to Mannitol or Microcrystalline Cellulose (MCC).

Module 3: Experimental Protocols

Use these standardized protocols to generate reference standards for your impurity libraries.

Table 1: Forced Degradation Protocols (ICH Q1A Aligned)
Stress TypeReagent/ConditionDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C4–24 Hours10–20%Amide cleavage

Acid + Amine
Base Hydrolysis 0.1 N NaOH, 60°C2–8 Hours10–20%Amide cleavage (Rapid)
Oxidation 3% H₂O₂ (RT)1–6 Hours5–15%N-hydroxylation, Nitrone formation
Photolysis 1.2M Lux hours (Xe Lamp)~24 HoursVariableBenzylic radical oxidation
Thermal 60°C (Solid State)7 Days<5%Dimerization (rare), Ring opening
Step-by-Step: Oxidative Stressing (Peroxide)
  • Preparation: Dissolve 5 mg of N-3-MPC in 1 mL of Acetonitrile/Water (50:50).

  • Initiation: Add 0.2 mL of 30% H₂O₂ (final conc approx 5%). Vortex.

  • Incubation: Store in the dark at Room Temperature.

  • Sampling: Pull 100 µL aliquots at T=1h, T=4h, and T=24h.

  • Quenching (CRITICAL):

    • Add 10 µL of Catalase solution OR 100 µL of 10% Sodium Metabisulfite.

    • Why? Injecting active peroxide into an HPLC damages the column and causes on-column oxidation, creating artifacts.

  • Analysis: Dilute to mobile phase initial conditions and inject immediately.

Module 4: Analytical Method Identification Logic

Use this flowchart to decide how to separate and identify the specific degradants of N-3-MPC.

MethodLogic Start Start: Unknown Impurity Polarity Is it Polar? (Early Elution) Start->Polarity YesPolar Yes (RT < 2 min) Polarity->YesPolar NoPolar No (Late Elution) Polarity->NoPolar CheckUV Check UV Spectrum YesPolar->CheckUV NoChromophore Weak/No UV? CheckUV->NoChromophore Conclusion1 Likely Piperidine-4-acid (DP-1) Use ELSD/CAD or MS NoChromophore->Conclusion1 MassCheck Check Mass Shift NoPolar->MassCheck M16 M+16? MassCheck->M16 Mminus2 M-2? MassCheck->Mminus2 Conclusion2 N-Hydroxyl or Benzyl Alcohol M16->Conclusion2 Conclusion3 Imine/Nitrone (Oxidative Dehydrogenation) Mminus2->Conclusion3

Figure 2: Logical workflow for identifying N-3-MPC degradants based on retention time and mass shift.

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3][4] Informa Healthcare. (Standard text for degradation mechanisms).

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. [Link]

  • PubChem. (n.d.).[5] Compound Summary: N-methylpiperidine-4-carboxamide (Analog). National Library of Medicine. [Link]

Sources

overcoming precipitation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide in media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Issue: Precipitation (turbidity, white flakes, or crystallization) observed when diluting N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (henceforth referred to as N-3MP-PCA ) into neutral biological media (pH 7.4).

Root Cause Analysis: Based on the chemical structure (a piperidine core with a lipophilic 3-methylbenzyl moiety), N-3MP-PCA behaves as a lipophilic weak base .[1][2]

  • pKa: The piperidine nitrogen typically has a pKa of ~9.5–10.5.[2][3]

  • Solubility Profile: Highly soluble in acidic environments (fully ionized) or organic solvents (DMSO).[2]

  • Precipitation Mechanism: Upon dilution into neutral media (pH 7.4), the local pH shift often generates a supersaturated solution of the neutral free base , which has poor aqueous solubility.[2][3] Additionally, high ionic strength in media (PBS, DMEM) can cause "salting out" of the hydrochloride salt if used.[2][3]

Troubleshooting Guides (Q&A Format)

Q1: Why does the compound precipitate immediately upon adding my DMSO stock to the media?

Diagnosis: This is the classic "Solvent Shift" crash. Explanation: You are likely using a high-concentration DMSO stock (e.g., 10–50 mM).[1] When a droplet of DMSO enters the aqueous media, the DMSO diffuses away rapidly.[2] The compound molecules are left behind in a water-rich environment where they are thermodynamically unstable, leading to immediate aggregation before they can protonate or disperse.[2]

Corrective Protocol: The "Vortex-Injection" Method

  • Prepare Media: Aliquot your target volume of media (e.g., 10 mL) into a conical tube.

  • Create Turbulence: Place the tube on a vortex mixer at medium speed.

  • Subsurface Injection: While vortexing, inject the DMSO stock slowly directly into the center of the vortex (subsurface), not on the wall or surface.[2][3]

  • Rationale: This maximizes rapid dispersion, preventing local high concentrations that trigger nucleation.[2]

Q2: I see precipitation after 2–4 hours of incubation. How do I stabilize the solution?

Diagnosis: Thermodynamic instability (Ostwald Ripening). Explanation: The solution might be kinetically stable initially but thermodynamically unstable. Over time, small invisible aggregates grow into visible crystals.[2]

Corrective Protocol: Cyclodextrin Complexation (Gold Standard) Lipophilic bases can be "shielded" from the aqueous environment using Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2]

ComponentConcentrationFunction
HP-β-CD 10–20% (w/v)Encapsulates the lipophilic tail, preventing aggregation.[1][2]
Vehicle Water or SalineBase carrier.[2][3]

Step-by-Step Formulation:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Dissolve N-3MP-PCA in pure DMSO to make a 1000x stock.[2][3]

  • Dilute the DMSO stock into the 20% HP-β-CD solution first. Sonicate for 10 minutes.

  • Dilute this complexed solution into your final media.

    • Note: Ensure the final CD concentration in media is <0.5% if cells are sensitive, though most tolerate up to 1-2%.[1][2]

Q3: Can I use acid to improve solubility?

Diagnosis: pH-dependent solubility limits. Answer: Yes, but with caution. Explanation: Lowering the pH ensures the piperidine nitrogen remains protonated (charged), which is highly soluble.[3]

Corrective Protocol: The Acid-Buffered Stock Instead of pure DMSO, use an acidified vehicle for your intermediate dilution.[2]

  • Stock A: Compound in DMSO (e.g., 50 mM).

  • Intermediate B: 0.1 M Acetic Acid or 0.01 M HCl.

  • Dilution: Dilute Stock A 1:10 into Intermediate B. (The compound is now fully ionized).[2]

  • Final Step: Add Intermediate B to media.

    • Warning: Monitor the color of the media (Phenol Red).[2][3] If it turns yellow, the pH is too low for cells.[2][3] You may need to add HEPES (25 mM) to the media to buffer this acid addition.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solubilizing N-3MP-PCA based on your experimental constraints.

FormulationDecisionTree Start Start: N-3MP-PCA Solid SolventChoice Primary Solvent Selection Start->SolventChoice DMSORoute Dissolve in DMSO SolventChoice->DMSORoute Standard AcidRoute Dissolve in 0.1M HCl SolventChoice->AcidRoute If Salt Form MediaAdd Addition to Media (pH 7.4) DMSORoute->MediaAdd AcidRoute->MediaAdd CheckPrecip Visual Check: Precipitation? MediaAdd->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Troubleshoot CheckPrecip->Fail Cloudy Strategy1 Strategy 1: Vortex Injection (Kinetic Control) Fail->Strategy1 Mild Precip Strategy2 Strategy 2: HP-beta-CD (Thermodynamic Control) Fail->Strategy2 Heavy Precip Strategy3 Strategy 3: Acidify Media (pH Control) Fail->Strategy3 pH Sensitive Strategy1->MediaAdd Strategy2->MediaAdd Strategy3->MediaAdd

Caption: Decision tree for optimizing N-3MP-PCA formulation. Blue nodes indicate preparation, yellow indicates mixing, and red/green indicate outcomes.[2][3]

Physicochemical Data Summary

PropertyValue (Estimated)Implication for Handling
Molecular Weight ~232.3 g/mol Small molecule, rapid diffusion.[1][2]
LogP (Lipophilicity) 2.5 – 3.2Moderate lipophilicity; prone to binding plasticware.[2][3]
pKa (Basic) ~10.2 (Piperidine)>99% Ionized at pH 7.4, but the neutral fraction drives precipitation.[2][3]
Solubility (pH 7.4) < 100 µM (Predicted)Concentrations >100 µM require complexation agents.[1][2][3]
Solubility (pH 4.0) > 10 mMHighly soluble in acidic buffers.[2][3]

Frequently Asked Questions (FAQ)

Q: Can I sonicate the media if I see precipitation? A: Do not sonicate media containing proteins (FBS/BSA). Sonication causes protein denaturation and foaming.[2][3] If precipitation occurs in complete media, discard and restart using the "Cyclodextrin Protocol" (Q2).[2] If you are in serum-free buffer, mild sonication is acceptable.[2]

Q: Is the compound light-sensitive? A: While specific data for N-3MP-PCA is limited, piperidine carboxamides are generally stable to ambient light.[1][2][3] However, as a best practice for all research compounds, store stock solutions in amber vials or wrapped in foil.

Q: My compound sticks to the plastic tips. What should I do? A: This is due to the lipophilic benzyl group.[2]

  • Solution: Use Low-Retention pipette tips.[1][2][3]

  • Alternative: Pre-rinse the tip with the DMSO stock once before the actual transfer to saturate the binding sites on the plastic.[2]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2][3] Academic Press.[2] (Chapter on Solubility). Available at: [Link][1][2]

  • PubChem Compound Summary. Piperidine-4-carboxamide derivatives and physicochemical data. Available at: [Link][1][2]

Sources

Technical Support Center: Optimizing Purification of Piperidine-4-Carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of piperidine-4-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable synthetic building blocks. The inherent polarity and basicity of the piperidine moiety can present unique purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of piperidine-4-carboxamide intermediates, offering probable causes and actionable solutions.

Issue 1: Low Recovery of the Target Compound After Aqueous Work-up

Question: I'm experiencing significant loss of my piperidine-4-carboxamide intermediate during the aqueous extraction phase of my work-up. What could be the cause and how can I improve my recovery?

Answer:

This is a frequent issue stemming from the high water solubility of many piperidine-4-carboxamide derivatives, especially in their protonated (salt) form.[1][2][3] The basic nitrogen of the piperidine ring is readily protonated by acidic residues from the reaction, leading to partitioning into the aqueous layer.

Probable Causes & Solutions:

  • Inappropriate pH of the Aqueous Layer: If the aqueous layer is acidic, your basic product will be protonated and lost to this layer.

    • Solution: Before extraction, carefully basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) to a pH greater than 10.[4] This ensures the piperidine nitrogen is in its free base form, which is significantly more soluble in organic solvents. Monitor the pH using pH paper or a pH meter.

  • Insufficient "Salting Out": The high polarity of your intermediate may still lead to some aqueous solubility even in its free base form.

    • Solution: After basification, add a saturated solution of sodium chloride (brine) to the aqueous layer.[5] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

  • Inadequate Organic Solvent Extraction: The choice and volume of the extraction solvent are critical.

    • Solution: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and a more polar solvent. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single large volume extraction (1 x 150 mL) to maximize recovery.

Issue 2: Poor Separation and Tailing Peaks During Silica Gel Column Chromatography

Question: My piperidine-4-carboxamide intermediate is streaking badly on the silica gel column, leading to poor separation from impurities. What is causing this and how can I get clean fractions?

Answer:

The basic nature of the piperidine nitrogen is the primary culprit here. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic amine, causing irreversible adsorption or slow, uneven elution, which manifests as tailing or streaking.[6][7]

Probable Causes & Solutions:

  • Strong Acid-Base Interaction with Silica: The basic amine binds tightly to the acidic silica.

    • Solution 1: Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Add a small amount of a volatile amine base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your eluent system.[6] A typical starting point is 0.1-2% TEA in your mobile phase. The added base will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.

    • Solution 2: Use a Deactivated Stationary Phase: Consider using a base-deactivated silica gel column, which is specifically designed for the purification of basic compounds.[8] Alternatively, alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.[7]

  • Inappropriate Mobile Phase Polarity: The eluent may not be strong enough to elute your polar compound effectively.

    • Solution: Piperidine-4-carboxamide intermediates are often quite polar. You may need to use a more polar mobile phase. A common solvent system is a gradient of methanol in dichloromethane (DCM).[7] For very polar compounds, a system containing DCM, methanol, and ammonium hydroxide might be necessary.[7] Always develop your solvent system using Thin Layer Chromatography (TLC) first, ensuring you add the same basic modifier to the TLC developing solvent as you plan to use for the column.

  • Column Overloading: Applying too much crude material to the column will inevitably lead to poor separation.[5]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[5] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.

Issue 3: Difficulty in Achieving Crystallization or "Oiling Out" During Recrystallization

Question: I'm struggling to crystallize my piperidine-4-carboxamide intermediate. It either remains in solution or separates as an oil. How can I induce crystallization?

Answer:

"Oiling out" and failure to crystallize are common problems, especially when dealing with impurities that act as crystallization inhibitors or when the compound's melting point is lower than the boiling point of the solvent.[9]

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[10]

    • Solution: Conduct small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, or solvent pairs).[11][12] For piperidine derivatives, alcohols like ethanol or isopropanol are often good starting points.[13][14] A solvent/anti-solvent system can also be effective.[4] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble but miscible with the good solvent) until the solution becomes turbid. Gently warm to redissolve and then cool slowly.[4]

  • Solution is Not Saturated: If the solution is too dilute, the compound will not crystallize upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.[5] If you have added too much solvent, you can carefully evaporate some of it to concentrate the solution.[9]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[10] Slow cooling promotes the growth of larger, purer crystals.[9]

  • Nucleation is Not Occurring: Crystal growth requires an initial nucleation event.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[10]

    • Solution 2: Seeding: Add a tiny crystal of the pure compound (if available from a previous batch) to the cooled, saturated solution to induce crystallization.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of piperidine-4-carboxamide intermediates?

A1: Common impurities often include unreacted starting materials and byproducts from side reactions. For instance, if synthesizing from 4-cyanopiperidine, you might find residual starting material or the over-hydrolyzed isonipecotic acid byproduct.[1] If the piperidine ring is formed via the reduction of a pyridine precursor, you may have unreacted pyridine or over-reduced byproducts.[4]

Q2: Can I use reverse-phase chromatography to purify my polar piperidine-4-carboxamide intermediate?

A2: Yes, reverse-phase (RP) chromatography can be a good option, especially for highly polar compounds that are poorly retained on normal-phase silica.[15] However, due to the basic nature of the piperidine, you will likely need to use an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in the mobile phase (typically acetonitrile/water) to ensure good peak shape by protonating the amine. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for purifying very polar compounds, using a polar stationary phase with a less polar mobile phase.[16]

Q3: My purified piperidine-4-carboxamide is a solid but has a yellowish tint. What is the cause and is it a concern?

A3: A yellowish discoloration in piperidine derivatives is often due to minor oxidation of the amine.[4] While it may not significantly impact the utility of the intermediate in subsequent steps, it is an indication of impurity. If high purity is required, you can often remove the colored impurities by recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution before filtration (be cautious as charcoal can also adsorb your product).[12]

Q4: How can I separate enantiomers of a chiral piperidine-4-carboxamide intermediate?

A4: Chiral separation is typically achieved using specialized chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method, employing a chiral stationary phase (CSP).[17][18] The choice of CSP and mobile phase is critical and often requires screening. Supercritical Fluid Chromatography (SFC) is a faster and more environmentally friendly alternative to chiral HPLC for many separations.[17] For volatile derivatives, Chiral Gas Chromatography (GC) can also be an option, though it may require derivatization to increase volatility.[17]

Data & Protocols

Table 1: Common Recrystallization Solvents for Piperidine Derivatives
Solvent/SystemPolarityTypical Use CaseReference
Ethanol/WaterHighFor highly polar compounds. The water acts as an anti-solvent.[11]
IsopropanolMedium-HighA good starting point for many piperidine carboxamides.[14]
Ethyl Acetate/HexaneMedium/LowFor less polar derivatives. Hexane acts as the anti-solvent.[19]
AcetonitrileMedium-HighCan be effective for compounds with moderate polarity.[18]
Dichloromethane/MethanolHighUsed for crystallizing some piperidine-4-one derivatives.[13]
Protocol 1: General Acid-Base Extraction for Purification

This protocol is effective for separating a basic piperidine-4-carboxamide intermediate from neutral or acidic impurities.[20][21][22]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine intermediate will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous extracts. The organic layer containing neutral impurities can be set aside or discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This will deprotonate your product.

  • Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., dichloromethane) 3-4 times. Your deprotonated, neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]

Protocol 2: Small-Scale TLC for Column Chromatography Method Development
  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or methanol). Spot the solution onto a silica gel TLC plate.

  • Solvent Systems: Prepare several small beakers with different solvent systems. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 1:1 Hexane:Ethyl Acetate, 9:1 DCM:Methanol).

  • Add Basic Modifier: To each of your test solvent systems, add ~1% triethylamine (TEA).

  • Development: Place one TLC plate in each beaker, cover, and allow the solvent to run up the plate.

  • Visualization: Visualize the plates under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Selection: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. This system can then be used for your column chromatography.[5]

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude Piperidine-4-Carboxamide (with impurities) Recrystallization Recrystallization Crude->Recrystallization Solid? Column Column Chromatography Crude->Column Complex Mixture? Extraction Acid-Base Extraction Crude->Extraction Basic Product, Neutral/Acidic Impurities? Analysis Purity Analysis (NMR, LC-MS, etc.) Recrystallization->Analysis Column->Analysis Extraction->Analysis Analysis->Column Repurify? PureProduct Pure Product Analysis->PureProduct Purity OK Troubleshooting_Column Problem Problem Streaking/Tailing on Silica Column Cause1 Probable Cause Strong Acid-Base Interaction Problem->Cause1 Cause2 Probable Cause Inappropriate Polarity Problem->Cause2 Cause3 Probable Cause Column Overloading Problem->Cause3 Solution1 Solution Add Basic Modifier (e.g., 1% TEA) to Eluent Cause1->Solution1 Solution2 Solution Increase Mobile Phase Polarity (e.g., more MeOH in DCM) Cause2->Solution2 Solution3 Solution Reduce Sample Load (1-5% of Silica Mass) Cause3->Solution3

Caption: Troubleshooting logic for column chromatography issues.

References

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • PubMed. (2013, December 4).
  • Wired Chemist. (n.d.). Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • ResearchGate. (2018, June 18).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (2025, December).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Biotage. (2023, January 30).
  • Waters Blog. (2025, June 18).
  • Benchchem. (2025).
  • ChemBK. (2024, April 11). piperidine-4-carboxamide.
  • MySkinRecipes. (n.d.). Piperidine-4-carboxamide hydrochloride.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Benchchem. (n.d.). common challenges in working with piperidine-based compounds.

Sources

Technical Support Center: Stability of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on ensuring the stability of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide and related small molecules when stored in Dimethyl Sulfoxide (DMSO). While specific stability data for every compound is unique, this guide offers a robust framework for handling, storage, and troubleshooting based on established scientific principles and best practices in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my N-[(3-methylphenyl)methyl]piperidine-4-carboxamide in DMSO solution?

The stability of your compound in DMSO is influenced by a combination of chemical and environmental factors. The primary concerns are:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can facilitate hydrolysis of susceptible functional groups. For many compounds, this is a critical factor in their degradation over time.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] While some compounds are stable at room temperature, long-term storage is typically recommended at lower temperatures.[5] It is also important to avoid large and frequent temperature fluctuations which can cause condensation and introduce water into your sample.[5]

  • Light: Exposure to UV light can induce photochemical degradation in sensitive molecules.[1] It is always recommended to store DMSO solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the compound. This is particularly relevant for molecules with functional groups susceptible to oxidation.

  • Purity of DMSO: Using high-purity (≥99.9%) DMSO is crucial.[6][7] Lower-grade DMSO may contain impurities like water, residual solvents, or byproducts from manufacturing that can react with your compound.[7]

  • Container Material: The choice of storage container is important. Inert materials like borosilicate glass or high-density polyethylene (HDPE) are recommended to prevent leaching or reaction with the container material.[1][7]

Q2: What is the recommended temperature for long-term storage of my compound in DMSO?

For long-term storage of DMSO-solubilized compounds, it is generally recommended to store them at -20°C or, for extended periods, at -80°C.[5] These low temperatures significantly slow down the kinetics of most degradation reactions.[5] For short-term storage, refrigeration at 2-8°C can be adequate.[5] It is important to note that DMSO solidifies at approximately 18.5°C, but it can be gently warmed to return to a liquid state without degradation.[1][7]

Q3: How many freeze-thaw cycles can my compound in DMSO tolerate?

The tolerance to freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries have shown that many compounds are stable for at least several freeze-thaw cycles. One study indicated no significant compound loss after 11 cycles when proper handling techniques were used.[2] To minimize the potential for degradation and water introduction from condensation, it is best to aliquot your stock solution into smaller, single-use volumes. This avoids the need for repeated freeze-thaw cycles of the entire stock.

Q4: My compound has a piperidine ring and a carboxamide group. Are there any known stability liabilities with these functional groups?

The piperidine ring itself is a stable saturated heterocycle. However, it can be susceptible to oxidation or decomposition under harsh conditions like high heat or in the presence of strong oxidizing agents.[4] The carboxamide bond is generally stable, but it can be susceptible to hydrolysis under strongly acidic or basic conditions, a reaction that can be catalyzed by the presence of water in DMSO. While N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is expected to be reasonably stable under standard storage conditions, its specific stability should be experimentally verified.

Troubleshooting Guide

Issue: I am seeing a decrease in the activity of my compound in my bioassay over time.

This could be an indication of compound degradation in your DMSO stock solution.

Troubleshooting Steps:

  • Analytical Chemistry Check:

    • Action: Analyze your current DMSO stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Compare the purity profile and concentration to a freshly prepared sample or to the initial analysis of the stock.

    • Rationale: This will directly assess if the compound has degraded and if any new impurity peaks have appeared.

  • Review Storage Conditions:

    • Action: Confirm that the stock solution has been consistently stored at the recommended temperature (e.g., -20°C or -80°C) and protected from light.[1][5]

    • Rationale: Improper storage is a common cause of compound instability.

  • Evaluate Handling Procedures:

    • Action: Review your laboratory's procedures for handling the DMSO stock. Ensure that the container is tightly sealed after each use to minimize moisture absorption.[1][5] Consider if the stock has undergone an excessive number of freeze-thaw cycles.

    • Rationale: Repeated exposure to atmospheric moisture can introduce water, a key player in hydrolytic degradation.[2]

Issue: I observe precipitation in my DMSO stock solution, especially after thawing.

Precipitation can lead to inaccurate concentrations in your experiments.

Troubleshooting Steps:

  • Solubility Assessment:

    • Action: Determine the maximum solubility of your compound in DMSO at the working concentration. It's possible the initial concentration was too close to the solubility limit.

    • Rationale: Compounds can precipitate out of solution, particularly at low temperatures if they are at a concentration near their solubility limit.[9]

  • Resolubilization Protocol:

    • Action: Before use, ensure the solution is completely thawed and homogenous. This can be aided by gentle warming (to room temperature) and vortexing or sonication.[2]

    • Rationale: The active compound may not fully redissolve after freezing, leading to a lower effective concentration in the supernatant.

  • Consider Co-solvents:

    • Action: For particularly problematic compounds, the use of a DMSO/water (e.g., 90/10) mixture as the solvent can sometimes improve solubility and stability for certain molecules.[3]

    • Rationale: While seemingly counterintuitive, for some compounds, a small amount of water can improve solubility characteristics. However, the impact on stability must be assessed on a case-by-case basis.[3]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the best practices for preparing a stable DMSO stock solution.

Materials:

  • N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (solid)

  • High-purity (≥99.9%) anhydrous DMSO[6][7]

  • Calibrated analytical balance

  • Amber glass vials with screw caps and PTFE septa[1][5]

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid compound and the sealed bottle of DMSO to equilibrate to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound into a tared amber vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution: Tightly seal the vial and vortex until the compound is completely dissolved. Gentle warming (e.g., in a 30°C water bath) can be used if necessary, but avoid excessive heat.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes in separate, properly labeled amber vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[5]

Protocol 2: Accelerated Stability Study

This protocol provides a framework to assess the short-term stability of your compound in DMSO under stressed conditions.

Objective: To determine the stability of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide in DMSO at an elevated temperature over a defined period.

Methodology:

  • Sample Preparation: Prepare a DMSO stock solution of your compound at the desired concentration (e.g., 10 mM) following Protocol 1.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by a validated stability-indicating HPLC or LC-MS method to determine the initial purity and concentration.[2] This serves as your baseline.

  • Incubation: Place a sealed vial of the stock solution in a temperature-controlled incubator at 40°C.[2]

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), remove an aliquot, allow it to cool to room temperature, and analyze it using the same analytical method as in step 2.

  • Data Analysis: Compare the purity and concentration at each time point to the T=0 data. A compound is often considered stable if the degradation is less than 5-10% over the study period.

Data Presentation:

Time PointTemperature (°C)Purity (%) by HPLCConcentration (% of Initial)Observations
02599.8100Clear, colorless solution
24 hours4099.799.8No change
48 hours4099.599.6No change
1 week4099.099.1Slight yellowing
2 weeks4098.298.3Noticeable yellowing

Visualizations

Workflow for Preparing and Storing DMSO Stock Solutions

G cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate Compound and DMSO weigh Weigh Compound into Amber Vial start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Best Practice storage Store at -20°C or -80°C dissolve->storage If not aliquoting aliquot->storage thaw Thaw Single Aliquot for Use storage->thaw use Use in Experiment thaw->use

Caption: Best practices workflow for preparing and storing DMSO stock solutions.

Troubleshooting Logic for Decreased Compound Activity

G start Issue: Decreased Bioactivity check_purity Analyze Stock by HPLC/LC-MS start->check_purity degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage Conditions (Temp, Light) degraded->review_storage Yes retest Retest in Bioassay degraded->retest No review_handling Review Handling (Freeze-Thaw, Sealing) review_storage->review_handling prepare_new Prepare Fresh Stock Solution review_handling->prepare_new prepare_new->retest

Caption: A logical workflow for troubleshooting decreased compound bioactivity.

References

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Blog. (2025, May 23). How to store 99.9% DMSO properly?.
  • How to Choose the Right DMSO: Considerations for Purity, Specific
  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. (2024, August 20).
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., & Stanton, D. T. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(7), 895–904. [Link]

  • Cheng, C. C., Ganesan, S. M., Singh, M., & White, K. L. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. eLife, 10, e68792. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9).
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

Sources

Technical Support Center: HPLC Analysis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Welcome to the technical support hub for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide . This guide addresses the specific chromatographic challenges posed by this molecule's physicochemical properties.

The Molecule at a Glance
  • Chemical Nature: Basic secondary amine (Piperidine ring, pKa ~11.0) linked via a carboxamide to a lipophilic aromatic tail (3-methylbenzyl group).

  • Chromatographic Behavior:

    • The "Base" Problem: The piperidine nitrogen is highly basic. At neutral or weakly acidic pH (pH 3-6), it is fully protonated, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).

    • The "Isomer" Problem: The meta-methyl (3-methyl) substitution on the phenyl ring makes it structurally similar to ortho- (2-methyl) and para- (4-methyl) impurities, which are difficult to resolve on standard C18 phases.

Method Development Fundamentals (The "Why")

Q: My main peak tails significantly (Tailing Factor > 2.0). How do I fix this?

A: Tailing in piperidine derivatives is almost always caused by the interaction of the positively charged ammonium species (at pH < 9) with acidic silanol groups on the column stationary phase.

The Fix: You have two primary strategies:

  • The "High pH" Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10-11.

    • Mechanism:[1][2][3] At pH 10.5, the piperidine nitrogen (pKa ~11) is partially deprotonated (neutral), and the silica surface silanols are fully ionized but "repelled" or less accessible to the neutral analyte. This yields sharp, symmetric peaks.

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • The "Chaotropic" Strategy (Low pH): If you must use low pH (e.g., for MS sensitivity), use a "silanol-shielding" modifier.

    • Mechanism:[1][2][3] Trifluoroacetic acid (TFA) at 0.05-0.1% acts as an ion-pairing agent, masking the positive charge and improving shape. Alternatively, use a charged surface hybrid (CSH) column designed for bases at low pH.

Q: I see a "shoulder" peak on the main compound. Is it an isomer?

A: It is highly likely. The synthesis of the 3-methylbenzylamine starting material often contains traces of 2-methyl and 4-methyl isomers.

The Fix: Standard C18 columns separate based on hydrophobicity, which is nearly identical for these regioisomers.

  • Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl): These phases utilize pi-pi interactions. The steric position of the methyl group (meta vs. para) significantly alters the pi-cloud accessibility, allowing for baseline resolution of isomers that co-elute on C18.

Troubleshooting Impurity Profiles

Visualizing the Problem: Impurity Origin Map

The following diagram traces the origins of common impurity peaks based on the standard amide coupling synthesis route.

ImpurityMap SM1 Piperidine-4-carboxylic acid (Polar, RT < 2 min) Coupling Coupling Reaction (EDC/HOBt or HATU) SM1->Coupling SM2 3-Methylbenzylamine (Basic, RT ~4-6 min) SM2->Coupling Imp_Iso Regioisomer Impurity (2-methyl / 4-methyl) From impure SM2 SM2->Imp_Iso Contaminant Product Target Product (N-[(3-methylphenyl)...]) Coupling->Product Imp_Urea Urea Byproduct (From EDC hydrolysis) (Very Polar) Coupling->Imp_Urea Hydrolysis Imp_Dimer Dimer/Anhydride (Over-reaction) Coupling->Imp_Dimer Side Rxn

Figure 1: Origin of common impurities in the synthesis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide.

Q: I have a peak eluting at the void volume (t0). What is it?

A: This is likely Piperidine-4-carboxylic acid (unreacted starting material) or Urea byproducts (if EDC was used).

  • Verification: These compounds are highly polar. They will not retain on C18 at acidic pH.

  • Action: To quantify these, you must use a HILIC mode or an AQ-type C18 column with 100% aqueous start capability.

Q: My impurity peaks have different UV spectra than the main peak.

A:

  • Hypsochromic Shift (Blue Shift): Likely an aliphatic impurity (e.g., coupling reagents like HOBt/HATU fragments) lacking the aromatic 3-methylphenyl group.

  • Bathochromic Shift (Red Shift): Likely an oxidation product (N-oxide) or a conjugated impurity.

Advanced Optimization & Protocols

Master Protocol: High-pH Reversed Phase Method

Recommended for purity analysis and isomer separation.

ParameterSettingRationale
Column XBridge BEH Phenyl-Hexyl (4.6 x 150 mm, 2.5 µm)Phenyl phase resolves methyl-isomers; BEH particle withstands pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)High pH suppresses piperidine ionization, eliminating tailing.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.
Gradient 0-2 min: 5% B (Isocratic hold for polar impurities)2-15 min: 5% → 95% B15-18 min: 95% BShallow gradient maximizes resolution of hydrophobic impurities.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temp 40°CElevated temperature reduces viscosity and improves mass transfer for basic amines.
Detection UV 215 nm (Primary), 254 nm (Secondary)215 nm detects the amide bond; 254 nm is specific to the aromatic ring.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Split Split / Double Peak Problem->Split Ghost Ghost Peaks Problem->Ghost Action_pH Check pH > pKa? (Try pH 10) Tailing->Action_pH Action_Dil Check Sample Diluent (Is it 100% MeCN?) Split->Action_Dil Action_Grad Run Blank Gradient Ghost->Action_Grad Action_Col Switch to Hybrid Silica (XBridge/Gemini) Action_pH->Action_Col If fails Action_Match Match Diluent to Initial Mobile Phase Action_Dil->Action_Match Yes Action_Water Replace Aqueous Buffer (Microbial growth?) Action_Grad->Action_Water Peaks present in blank

Figure 2: Logic flow for diagnosing common HPLC anomalies for piperidine-carboxamides.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH Phenyl-Hexyl Columns Care & Use Manual.

  • BenchChem. (2025).[4][5] Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.

  • SIELC Technologies. (2024). Separation of Piperidine-4-carboxamide derivatives on Newcrom R1.

  • Center for Drug Evaluation and Research (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

reaction time optimization for N-alkylation of piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Time & Selectivity Optimization Ticket ID: OPT-PIP-04CX Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Kinetic Landscape

Welcome to the Reaction Optimization Support Center. You are likely experiencing slow conversion rates or selectivity issues (over-alkylation) with the


-alkylation of piperidine-4-carboxamide .

This substrate presents a classic secondary amine alkylation challenge, complicated by the presence of a primary amide. While the piperidine nitrogen is the primary nucleophile (


), the reaction often suffers from "kinetic stalling" due to ammonium salt formation or poor solubility of inorganic bases in organic media.

This guide moves beyond standard textbook protocols to address Reaction Time Optimization using Phase Transfer Catalysis (PTC) principles, the "Cesium Effect," and Microwave irradiation.

Module 1: Kinetic Bottlenecks & Solutions

The Solubility Paradox (Base Selection)

Issue: Standard protocols use Potassium Carbonate (


) in DMF or Acetonitrile.
Diagnosis: 

has poor solubility in organic solvents. The reaction relies on surface-area contact, which is slow. Solution: The Cesium Effect. Switch to Cesium Carbonate (

)
.[1] The cesium cation has a larger ionic radius (1.67 Å) and lower charge density than potassium (1.38 Å). This results in:
  • Higher Solubility: Better dissociation in polar aprotic solvents.

  • "Naked" Anion: The carbonate anion is less tightly ion-paired, making it a more basic/active proton scavenger for the ammonium intermediate.

The Leaving Group Wall (Catalysis)

Issue: Alkyl chlorides (R-Cl) are cheap but kinetically sluggish compared to bromides or iodides. Diagnosis: The C-Cl bond strength is too high for rapid


 attack at moderate temperatures.
Solution: Finkelstein Catalysis (In-Situ Iodide Swap). 
Add 10-20 mol% Potassium Iodide (KI)  or Tetrabutylammonium Iodide (TBAI).
  • Mechanism: The iodide anion (

    
    ) displaces the chloride to form a transient alkyl iodide (R-I).
    
  • Benefit: The C-I bond is weaker and the iodide is a superior leaving group, accelerating the rate by orders of magnitude.

Thermal Lag (Energy Input)

Issue: Refluxing in Acetonitrile (82°C) takes 12-24 hours. Diagnosis: Thermal convection is inefficient for overcoming the activation energy of sterically hindered or deactivated electrophiles. Solution: Microwave Irradiation. Microwave heating targets the dipoles of the solvent (DMF/ACN) and the ionic reagents, providing rapid, volumetric heating. This can reduce reaction times from hours to minutes.

Module 2: Comparative Data Analysis

The following table summarizes expected reaction times and yields based on optimization variables for a generic alkyl halide (R-X) coupling with piperidine-4-carboxamide.

ProtocolSolventBaseCatalystTemp/TimeYieldNotes
Standard Acetonitrile

NoneReflux / 16h65-75%Slow; frequent stalling.
Polar Boost DMF

None80°C / 8h70-80%Faster, but DMF removal is difficult.
Cesium Boost DMF

None60°C / 4h85-90%Recommended for thermal. High solubility.
Catalytic Acetonitrile

10% KIReflux / 6h80-85%Best for Alkyl Chlorides.
Microwave AcetonitrileDIPEANone120°C / 15 min88-95%Fastest. Requires sealed vessel.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more alkyl halide just creates impurities. Why?

A: You are likely seeing Hydrohalic Acid Poisoning . As the reaction proceeds, HX (acid) is generated.[2] If your base (


) is not dissolving fast enough to neutralize it, the acid protonates the unreacted piperidine starting material. The resulting piperidinium salt is non-nucleophilic and drops out of the reaction.
  • Fix: Switch to

    
     (3.0 equiv) or add a soluble organic base like DIPEA (Hunig’s Base) as a proton sponge.
    
Q2: I see a side product with M+ mass corresponding to double alkylation. How do I stop this?

A: This is Quaternization (Over-alkylation). Once the product is formed, it is still a tertiary amine and can react again with the alkyl halide.

  • Fix 1 (Stoichiometry): Ensure the Piperidine-4-carboxamide is in slight excess (1.1 to 1.2 equiv) relative to the alkyl halide.

  • Fix 2 (Addition): Add the alkyl halide dropwise to the amine solution, keeping the amine concentration high relative to the halide locally.

Q3: Can I use Sodium Hydride (NaH) to speed this up?

A: NOT RECOMMENDED. While NaH is fast, it is a strong base (


). It risks deprotonating the amide nitrogen  (

) of your piperidine-4-carboxamide, leading to competitive

-alkylation at the amide or even

-alkylation. Carbonate bases are strong enough to scavenge protons but too weak to deprotonate the amide.

Module 4: Visualizing the Workflow

Reaction Pathway & Selectivity

ReactionPathway Start Piperidine-4-carboxamide (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate + R-X SideProduct2 Amide N-Alkylation (If Base too Strong) Start->SideProduct2 If NaH used RX Alkyl Halide (R-X) RX->Intermediate Base Base (Cs2CO3) Base->Intermediate Scavenges H+ Product Desired N-Alkyl Product Intermediate->Product Major Pathway SideProduct1 Quaternary Salt (Over-Alkylation) Product->SideProduct1 + Excess R-X

Caption: Mechanistic pathway highlighting the critical role of base selection in preventing amide interference and stoichiometry in preventing quaternization.

Optimization Logic Tree

OptimizationTree Problem Start: Reaction is Slow/Incomplete CheckLG Check Leaving Group (X) Problem->CheckLG IsCl X = Chlorine (Cl) CheckLG->IsCl IsBrI X = Br or I CheckLG->IsBrI Soln1 Add 20 mol% KI (Finkelstein) IsCl->Soln1 CheckBase Check Base/Solvent IsBrI->CheckBase IsK2CO3 Using K2CO3? CheckBase->IsK2CO3 Soln2 Switch to Cs2CO3 (Cesium Effect) IsK2CO3->Soln2 Solubility Issue Soln3 Switch to Microwave (100-120°C) IsK2CO3->Soln3 Thermal Issue

Caption: Decision matrix for troubleshooting kinetic stalling based on leaving group and base properties.

Module 5: Validated Protocols

Protocol A: The "Cesium Turbo" (Thermal)

Best for: Large scale, standard lab equipment, sensitive substrates.

  • Setup: To a round-bottom flask, add Piperidine-4-carboxamide (1.0 equiv) and Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Add anhydrous DMF (concentration 0.2 M). Stir for 10 min at RT to ensure fine dispersion.

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

    • Note: If using Alkyl Chloride, add KI (0.2 equiv) at this stage.

  • Reaction: Heat to 60°C . Monitor by TLC/LCMS every hour.

    • Expected Time: 3-5 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF and Cesium salts. Dry organic layer over 
    
    
    
    .
Protocol B: Microwave Assisted (High Throughput)

Best for: Library synthesis, rapid screening, unreactive alkyl halides.

  • Vessel: Use a 10 mL microwave-transparent crimp vial.

  • Charge: Add Piperidine-4-carboxamide (0.5 mmol), Alkyl Halide (0.55 mmol), and DIPEA (1.5 mmol).

  • Solvent: Add Acetonitrile (3 mL). Cap the vial.

  • Irradiation: Set microwave reactor to:

    • Temp: 120°C

    • Hold Time: 15 minutes

    • Absorption Level: High

  • Workup: Evaporate solvent directly. Redissolve in DCM, wash with saturated

    
    .
    

References

  • Salvatore, R. N., et al. (2002).[3][4] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5] Journal of Organic Chemistry. (Demonstrates the superiority of Cs2CO3 over K2CO3 for secondary amines).

  • Vallette, H., et al. (2004). "Microwave-assisted N-alkylation of amines in water." Tetrahedron Letters. (Validates microwave acceleration for amine alkylation).

  • Pai, N. R., & Dubhashi, D. S. (2009). "Finkelstein Reaction: A Review." Resonance. (Mechanistic grounding for Iodide catalysis).

  • Google Patents. (2001). "Method of selective o-alkylation (and N-alkylation discussions)." JP2001220382A. (Discusses competitive N vs O alkylation and the use of KI additives).

Sources

Validation & Comparative

Comparative NMR Profiling of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide , a pharmacophore often utilized in fragment-based drug discovery (FBDD) for GPCR and kinase inhibitors.[1]

The core challenge in characterizing this molecule lies in two areas:

  • Conformational Flux: The piperidine ring undergoes chair-boat interconversion, and the amide bond exhibits restricted rotation, leading to signal broadening in standard non-polar solvents.

  • Regioisomer Differentiation: Distinguishing the meta-methyl substitution from ortho- or para-isomers requires precise resolution of the aromatic coupling constants (

    
    -values).[1]
    

This document compares the performance of solvent systems (DMSO-


 vs. CDCl

) and elucidation strategies (1D vs. 2D NMR) to establish a self-validating protocol for confirming structural identity.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the "performance" of the spectral resolution, particularly for the amide linker and the piperidine ring protons.

Performance Matrix: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> vs. CDCl [1][2][3][4]
FeatureDMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Amide Proton (NH) Sharp Triplet (

8.2-8.[1]5)
Broad Singlet / InvisibleDMSO stabilizes the amide proton via H-bonding, slowing exchange and revealing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

coupling to the benzylic CH

.[1]
Benzylic CHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Doublet (

4.2-4.[2][1]3)
Singlet (

4.[2][1]4)
In DMSO, the CHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

couples to the adjacent NH.[2] In CDClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, rapid NH exchange decouples this signal, losing connectivity information.[2]
Piperidine Ring Distinct eq/ax resolutionBroad / OverlappingDMSO viscosity slows ring inversion slightly, often sharpening the distinction between equatorial and axial protons.
Water Signal ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3.33 (Separated)

1.56 (Overlaps)
Water in CDCl

often overlaps with the critical piperidine H-3/H-5 multiplet region.[1]
Expert Insight (Causality)

Why DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 outperforms CDCl

:
The target molecule contains a secondary amide.[1] In CDCl

, the rate of proton exchange with trace water or intermolecular H-bonding is fast on the NMR timescale, causing the NH signal to broaden into the baseline.[2] This prevents the observation of the vicinal coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz) between the NH and the benzylic methylene group.[1]

By switching to DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


, you "freeze" this exchange.[2][1] The appearance of the benzylic protons as a doublet  (collapsing to a singlet upon D

O shake) is a definitive self-validating check for the presence of the secondary amide linkage.[1]

Structural Elucidation Strategy

A. The "Meta" Fingerprint (Aromatic Region)

Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) isomer is the most critical quality control step.[1]

  • Target (Meta-substituted): Expect 4 distinct signals in the aromatic region (6.9 – 7.3 ppm).

    • H-2: Singlet-like (broad s or d,

      
       Hz). Key differentiator.
      
    • H-5: Pseudo-triplet (

      
      , 
      
      
      
      Hz).
    • H-4: Doublet (

      
      , 
      
      
      
      Hz).
    • H-6: Doublet (

      
      , 
      
      
      
      Hz).
  • Alternative (Para-substituted): Expect 2 distinct signals (symmetric AA'BB' system).

    • Two doublets integrating to 2H each.

B. Piperidine Assignment (Aliphatic Region)

The piperidine-4-carboxamide moiety presents a classic diagnostic pattern.[1]

  • H-4 (Methine): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.3–2.5 ppm.[1] A complex multiplet (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    ) due to axial-axial and axial-equatorial couplings.[2][1]
  • H-2/6 (Equatorial): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.9–3.1 ppm (Broad doublet).[1]
    
  • H-2/6 (Axial): ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2.5–2.7 ppm (Td).[2][1][3]
    

Experimental Protocol

Reagents & Equipment[1][6]
  • Solvent: DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
  • Sample Mass: 5.0 – 10.0 mg (for optimal signal-to-noise in 13C experiments).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic overlap).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 600 µL of DMSO-

      
      .[1]
      
    • Critical Step: Vortex for 30 seconds to ensure complete homogeneity. Micelles can cause peak broadening.[2][1]

    • Filter through a glass wool plug if any turbidity remains.[1]

  • Acquisition Parameters (1H NMR):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): 2.0 seconds (Ensure quantitative integration of aromatic protons).

    • Scans (NS): 16 or 32.[4][1]

    • Spectral Width: 12 ppm (-1 to 11 ppm).[4][1]

  • Acquisition Parameters (2D HSQC):

    • Rationale: Required to assign the piperidine methylene protons which often overlap.[1]

    • Sequence: hsqcedetgpsisp2.3 (Multiplicity-edited HSQC).

    • Phasing: CH and CH

      
       positive (red); CH
      
      
      
      negative (blue).
  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).[1]

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.[1]

Visualization: Assignment Workflow

The following diagram outlines the logical decision tree for validating the structure, specifically distinguishing it from isomers.

NMR_Workflow Start Crude Sample N-[(3-methylphenyl)methyl]piperidine-4-carboxamide Solvent Dissolve in DMSO-d6 (Prevents NH Exchange) Start->Solvent H1_Spec Acquire 1H NMR (16 Scans, D1=2s) Solvent->H1_Spec Check_Amide Check 8.0-8.5 ppm: Is NH a Triplet? H1_Spec->Check_Amide Check_Amide->Solvent No (Broad/Singlet) -> Dry Sample Check_Benzyl Check 4.2 ppm: Is CH2 a Doublet? Check_Amide->Check_Benzyl Yes (Amide Intact) Check_Aromatic Aromatic Region Analysis (6.9 - 7.3 ppm) Check_Benzyl->Check_Aromatic Meta_Pattern Pattern: Singlet + 2 Doublets + Triplet (Meta-Substitution Confirmed) Check_Aromatic->Meta_Pattern 4 Signals Para_Pattern Pattern: 2 Symmetric Doublets (Para-Isomer Impurity) Check_Aromatic->Para_Pattern 2 Signals HSQC Run 2D HSQC (Resolve Piperidine CH2s) Meta_Pattern->HSQC Final Structure Validated HSQC->Final

Caption: Logic flow for structural validation, highlighting the critical checkpoints for regioisomer differentiation and amide bond verification.

Representative Data Table

The following chemical shifts are representative of this specific chemical class in DMSO-


 at 400 MHz.
Positionngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH 8.25

(br)
5.8Amide proton coupled to benzylic CH

.[2][1]
Ar-H2 7.05ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Isolated proton between methyl and methylene.[1]
Ar-H5 7.18ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.6Meta-coupling to H4/H6.[1]
Ar-H4/6 7.00, 7.08ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

7.6Ortho-coupling to H5.[1]
Benzyl-CHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

4.22

5.8Benzylic methylene.
Pip-H2/6 (eq) 2.95

(br)
12.0Deshielded by adjacent N.
Pip-H2/6 (ax) 2.55

12.0, 2.5Overlaps with DMSO/Methyl signal often.[1]
Pip-H4 2.35ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

11.5, 4.0Methine alpha to carbonyl.[5]
Ar-CHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

2.28

-Methyl group on aromatic ring.[1]
Pip-H3/5 1.50 - 1.70ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Piperidine methylene beta to nitrogen.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2][1] (Standard text for pulse sequences and HSQC interpretation).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Chemist. The Journal of Organic Chemistry, 81(17), 7375–7382. Link[1]

  • Hansen, P. E. (1979).[1] Carbon-13 NMR chemical shifts of monosubstituted benzenes. Organic Magnetic Resonance, 12(3), 109–142. (Source for aromatic substituent effects).[4][1][6][7][8]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2][1][9] (Source for meta vs para coupling patterns).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link (Authoritative online resource for solvent effects and coupling constants).[1]

Sources

mass spectrometry fragmentation pattern of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Executive Summary

This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, a compound featuring a substituted N-benzyl piperidine motif common in medicinal chemistry.[1] We compare the expected outcomes from hard and soft ionization techniques, detail the primary fragmentation pathways under electrospray ionization (ESI), and provide a validated experimental protocol for its characterization using tandem mass spectrometry (MS/MS). The analysis predicts that the dominant fragmentation routes will involve benzylic cleavage to form a highly stable methyl-tropylium ion and cleavage of the amide bond, yielding characteristic product ions that are invaluable for structural confirmation, metabolite identification, and impurity profiling in a research and drug development setting.

Introduction: The Analytical Challenge

N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (Molecular Formula: C₁₄H₂₀N₂O, Monoisotopic Mass: 232.1576 Da) is a representative member of a chemical class widely explored in drug discovery. The molecule combines three key structural features: a substituted benzyl group, a piperidine ring, and a carboxamide linker. Understanding the gas-phase fragmentation of such molecules is critical for their unambiguous identification and quantification in complex biological matrices. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), serves as a cornerstone technique for this purpose, providing a structural fingerprint based on how the molecule dissociates upon energization.[2] This guide elucidates the predictable and rational fragmentation patterns of the title compound, offering researchers a framework for interpreting experimental data.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is governed by the relative stabilities of the resulting fragment ions and the lability of its chemical bonds. The primary sites for bond cleavage are the benzylic C-N bond, the amide C-N bond, and the bonds adjacent to the piperidine nitrogen (α-cleavage).

Benzylic Cleavage and Tropylium Ion Formation

The most favorable fragmentation pathway for compounds containing a benzyl group is typically the cleavage of the benzylic bond.[3] This is due to the subsequent rearrangement of the initial benzyl cation into an exceptionally stable, aromatic tropylium cation (C₇H₇⁺).[4][5]

For the title compound, the protonated molecule [M+H]⁺ (m/z 233.16) is expected to undergo facile cleavage at the bond between the benzylic carbon and the piperidine nitrogen. This generates a neutral piperidine-4-carboxamide radical and a 3-methylbenzyl cation at m/z 105.07 . This cation rapidly rearranges into the more stable methyl-tropylium ion. Due to the high stability of this rearranged ion, the signal at m/z 105 is predicted to be the base peak or one of the most abundant ions in the product ion spectrum.[6]

Amide and Piperidine-Based Fragmentation

Cleavage events centered around the piperidine and carboxamide moieties provide complementary structural information.

  • Formation of the Piperidine Carboxamide Ion: An alternative cleavage of the same benzylic C-N bond can result in the charge being retained by the heterocyclic portion, yielding a protonated piperidine-4-carboxamide fragment ion at m/z 129.10 . This ion serves as a key diagnostic marker for the piperidine-carboxamide substructure.

  • Amide Bond Cleavage: Amide bonds are common points of fragmentation in mass spectrometry.[7][8] Cleavage of the N-CO bond within the m/z 129 fragment can lead to the formation of an acylium ion or, more commonly, the loss of neutral fragments. For instance, the neutral loss of ammonia (NH₃) from the m/z 129 ion would produce a fragment at m/z 112.08 .

  • Piperidine Ring α-Cleavage: Under harsher ionization conditions like Electron Ionization (EI) or higher-energy collisions (CID), α-cleavage adjacent to the piperidine nitrogen is a dominant pathway.[9] This involves the cleavage of a C-C bond within the ring, leading to the formation of a resonance-stabilized iminium ion.[9]

Comparative Analysis: ESI vs. EI Fragmentation

The choice of ionization technique profoundly influences the resulting mass spectrum. A comparison between a soft ionization method like Electrospray Ionization (ESI) and a hard method like Electron Ionization (EI) is crucial for a complete analytical picture.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle Soft ionization; analyte is ionized in solution, forming [M+H]⁺ or other adducts.Hard ionization; high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.
Parent Ion Abundant protonated molecule [M+H]⁺ at m/z 233.16.Molecular ion (M⁺˙) at m/z 232.16 may be weak or absent due to extensive fragmentation.
Key Fragments Dominated by stable, even-electron ions from MS/MS of [M+H]⁺. Expect major peaks at m/z 105 (methyl-tropylium) and m/z 129 (piperidine carboxamide).Complex spectrum with numerous odd- and even-electron fragments. The m/z 105 peak will be very prominent. Additional fragments from piperidine ring fission and α-cleavage will be abundant.
Primary Application LC-MS analysis; structural confirmation via MS/MS; quantification in biological matrices.GC-MS analysis; library matching; structural elucidation of unknown volatile compounds.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust method for acquiring high-quality tandem mass spectra of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide. The system's performance must be validated using standard calibration and tuning procedures before analysis.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: Hold at 5% B (re-equilibration)

Mass Spectrometry (MS) Parameters
  • Instrument: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1): Scan m/z range 50-500 to identify the [M+H]⁺ precursor ion.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 233.16.

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation pattern.

    • Collision Gas: Argon.

G Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis stock 1. Prepare 1 mg/mL Stock work 2. Dilute to 1 µg/mL stock->work inj 3. Inject 2 µL work->inj col 4. C18 Column Separation inj->col esi 5. ESI+ Ionization col->esi ms1 6. Full Scan (Find m/z 233) esi->ms1 ms2 7. Product Ion Scan (Fragment m/z 233) ms1->ms2 data_analysis data_analysis ms2->data_analysis Data Analysis

Caption: Workflow for LC-MS/MS analysis.

Data Interpretation and Visualization

The expected fragmentation data from an ESI-MS/MS experiment are summarized below.

m/z (Predicted)FormulaFragment IdentityFragmentation Pathway
233.16[C₁₄H₂₁N₂O]⁺[M+H]⁺ Protonated Molecule (Precursor)
105.07[C₈H₉]⁺Methyl-tropylium ion Benzylic cleavage with loss of C₆H₁₂N₂O radical. (Predicted Base Peak)
129.10[C₆H₁₃N₂O]⁺Piperidine-4-carboxamide ion Benzylic cleavage with loss of C₈H₈ neutral.
112.08[C₆H₁₀NO]⁺Piperidine-derived ionFrom m/z 129 via neutral loss of NH₃.

The relationships between these key fragments are illustrated in the fragmentation diagram below.

Caption: Predicted ESI-MS/MS fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is predictable and dominated by chemically rational cleavage events. Under ESI-MS/MS conditions, the molecule is expected to yield two primary diagnostic fragments: the highly stable methyl-tropylium ion at m/z 105 and the protonated piperidine-4-carboxamide moiety at m/z 129. This fragmentation signature provides a reliable method for structural confirmation. By comparing these predicted pathways with experimental data obtained using the provided protocol, researchers can confidently identify this compound and its analogs in various analytical applications.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC.
  • mass spectrometry: tropylium ion. (2018). YouTube.
  • Jennings, K. R., & Futrell, J. H. (1966). Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics.
  • Information from Mass Spectrometry. chemconnections.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018). CNRS.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). ResearchGate.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing.
  • Mass Spectrometry: Fragmentation. University Course Material.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.

Sources

A Comparative Guide to the Potency of Novel FAAH Inhibitors: Evaluating N-[(3-methylphenyl)methyl]piperidine-4-carboxamide Against Established Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a key role in regulating a vast array of physiological processes, including pain, inflammation, mood, and anxiety.[1][2] A central component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of several endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3][4][5] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate the endogenous levels of this cannabinoid, thereby enhancing its beneficial analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][6] This has led to the development of numerous FAAH inhibitors, with several classes of compounds demonstrating high potency and selectivity.

This guide provides a comparative framework for evaluating the half-maximal inhibitory concentration (IC50), a key measure of potency, of a novel compound, N-[(3-methylphenyl)methyl]piperidine-4-carboxamide . The piperidine carboxamide scaffold is a recognized structural motif in the design of potent FAAH inhibitors.[3][4] We will compare its performance profile against two well-characterized standard FAAH inhibitors: URB597 , a potent carbamate-based inhibitor, and JNJ-42165279 , an irreversible urea-based inhibitor.

While a specific IC50 value for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide against FAAH is not available in the current public-domain literature, this document serves as a comprehensive protocol and guide for researchers seeking to perform such a comparison. We will detail the necessary experimental workflows, provide the established potency of the standard compounds, and discuss the underlying biochemical mechanisms.

Comparative IC50 Data Overview

The potency of an inhibitor is quantitatively expressed by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.[7] A lower IC50 value signifies higher potency. The table below summarizes the established IC50 values for the standard compounds and provides a placeholder for the test compound.

CompoundChemical StructureType of InhibitionIC50 (Human FAAH)IC50 (Rat FAAH)
Test Compound: N-[(3-methylphenyl)methyl]piperidine-4-carboxamideChemical structure of N-[(3-methylphenyl)methyl]piperidine-4-carboxamideTo be determinedTo be determinedTo be determined
Standard 1: URB597Chemical structure of URB597Covalent, Carbamate~3-4.6 nM[3][5][8]~5 nM[3][8]
Standard 2: JNJ-42165279Chemical structure of JNJ-42165279Irreversible, Urea70 nM[9]313 nM[9]

Experimental Protocol: Determination of FAAH IC50

To accurately determine the IC50 value of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, a robust and validated enzymatic assay is required. A fluorometric inhibitor screening assay is a common, high-throughput method.

Principle of the Assay

This assay relies on a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH, the substrate is hydrolyzed, releasing a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will reduce this rate, and the extent of reduction is used to calculate the IC50.

Materials and Reagents
  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Fluorometric Substrate (e.g., AMC-arachidonoyl amide)

  • Test Compound: N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

  • Standard Inhibitors: URB597, JNJ-42165279

  • DMSO (for dissolving compounds)

  • 96-well black microplate, opaque

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and standard inhibitors in DMSO.

    • Perform serial dilutions of the stock solutions in FAAH Assay Buffer to create a range of concentrations for testing (e.g., from 0.1 nM to 100 µM). It is critical to test a wide range to accurately define the dose-response curve.

  • Enzyme Preparation:

    • Dilute the recombinant FAAH enzyme stock to the desired working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the diluted enzyme on ice.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the following:

      • Inhibitor Wells: 10 µL of each inhibitor dilution.

      • 100% Activity Control: 10 µL of FAAH Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).

      • No Enzyme Control (Blank): 10 µL of FAAH Assay Buffer.

    • Add 80 µL of the diluted FAAH enzyme solution to the "Inhibitor Wells" and "100% Activity Control" wells. Add 80 µL of Assay Buffer to the "No Enzyme Control" wells.

    • Pre-incubation: Cover the plate and incubate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.

    • Reaction Initiation: Add 10 µL of the FAAH fluorometric substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) every minute for 30-60 minutes (kinetic mode).

  • Data Analysis and IC50 Calculation:

    • For each concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the "No Enzyme Control" (blank) from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_Activity)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (e.g., sigmoidal dose-response with variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound & Standards A1 Add Inhibitor dilutions and Controls to wells P1->A1 P2 Dilute FAAH Enzyme in Assay Buffer A2 Add diluted FAAH Enzyme P2->A2 A1->A2 A3 Pre-incubate plate at 37°C for 30 min A2->A3 A4 Initiate reaction by adding fluorescent Substrate A3->A4 D1 Read fluorescence kinetically at Ex/Em 360/465 nm A4->D1 D2 Calculate reaction rates (Slope of fluorescence vs. time) D1->D2 D3 Calculate % Inhibition for each concentration D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 D3->D4

Caption: Experimental workflow for determining FAAH IC50 values.

Mechanism of Action: FAAH and Endocannabinoid Signaling

FAAH is a serine hydrolase that utilizes a catalytic triad (Ser241-Ser217-Lys142) to hydrolyze its substrates. The inhibition of this process is the core mechanism for the compounds discussed.

  • Endogenous Anandamide (AEA) Signaling: Upon neuronal depolarization, AEA is synthesized on-demand from membrane lipid precursors. It travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors. This activation typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission.

  • Signal Termination by FAAH: After its release, AEA is taken up into the postsynaptic neuron, where it is trafficked to the endoplasmic reticulum. Here, membrane-bound FAAH hydrolyzes AEA, terminating its signaling function.

  • Action of FAAH Inhibitors: FAAH inhibitors bind to the active site of the enzyme, preventing it from accessing and degrading AEA. This leads to an accumulation of AEA within the cell and synapse, prolonging its action on CB1 receptors and enhancing endocannabinoid tone. Carbamate and urea-based inhibitors, such as URB597 and JNJ-42165279, act by covalently modifying the catalytic serine (Ser241), leading to potent and often irreversible inhibition.[4][5]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Release CB1->NT_Release NT Neurotransmitter Vesicles NT->NT_Release Release Inhibited AEA_Syn AEA Synthesis AEA Anandamide (AEA) AEA_Syn->AEA Synthesized FAAH FAAH Enzyme AEA_Deg AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->AEA_Deg Catalyzes Inhibitor FAAH Inhibitor (e.g., Test Compound) Inhibitor->FAAH Blocks AEA->CB1 Binds & Activates (Retrograde Signaling) AEA->FAAH Transported to

Caption: FAAH's role in endocannabinoid signaling and its inhibition.

Conclusion and Forward Outlook

This guide establishes a clear and scientifically rigorous framework for assessing the inhibitory potency of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide against FAAH. By comparing it to the gold-standard inhibitors URB597 and JNJ-42165279, researchers can effectively benchmark its activity and determine its potential as a therapeutic candidate. The provided experimental protocol is a self-validating system for generating reliable and reproducible IC50 data. The strong precedent for the piperidine carboxamide scaffold in potent FAAH inhibition provides a compelling rationale for this investigation.[3] Future studies should not only confirm the IC50 value but also assess the compound's selectivity against other serine hydrolases and its in-vivo efficacy in preclinical models of pain and anxiety.

References

  • Ahn, K., et al. (2009). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. [Link]

  • Omeir, R. L., et al. (2005). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical Biochemistry. [Link]

  • Bedse, G., et al. (2018). Effects of fatty acid amide hydrolase inhibitor URB597 in a rat model of trauma-induced long-term anxiety. Psychopharmacology. [Link]

  • Bisogno, T., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. MDPI. [Link]

  • Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British Journal of Pharmacology. [Link]

  • Chicca, A., et al. (2020). Chapter 8: Natural Compounds and Synthetic Drugs to Target FAAH Enzyme. Comprehensive Medicinal Chemistry. [Link]

  • Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. [Link]

  • Taylor & Francis Online. (n.d.). IC50 – Knowledge and References. [Link]

Sources

Spectroscopic Profiling of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide , focusing on distinguishing this specific meta-substituted isomer from its ortho-/para- analogs and regioisomers.

A Comparative Guide for Structural Validation in Drug Discovery[1]

Executive Summary & Scaffold Analysis

In medicinal chemistry, the N-benzylpiperidine-4-carboxamide scaffold is a privileged structure found in various GPCR ligands and enzyme inhibitors (e.g., sQC and ADAMTS inhibitors).[1][2] The specific compound N-[(3-methylphenyl)methyl]piperidine-4-carboxamide (hereafter 3-Me-Bn-P4C ) presents a unique analytical challenge: verifying the meta-substitution pattern of the benzyl ring and confirming the regiochemistry of the alkylation (Amide-N vs. Piperidine-N).[1]

This guide compares 3-Me-Bn-P4C against its two primary critical quality attributes (CQA) risks:

  • Positional Isomers: N-(2-methylbenzyl) and N-(4-methylbenzyl) analogs.[1]

  • Regioisomers: 1-(3-methylbenzyl)piperidine-4-carboxamide (Ring-N alkylated).[1]

Comparative Performance Matrix
Feature3-Me-Bn-P4C (Target)4-Me Isomer (Alternative)1-Bn Regioisomer (Impurity)
1H NMR Aromatic Asymmetric (s, d, t, d)Symmetric AA'BB' (dd)Asymmetric (s, d, t, d)
1H NMR Amide NH Triplet (coupling to CH2)TripletBroad Singlet (CONH2)
IR Amide Bands Secondary Amide (3300 cm⁻¹)Secondary AmidePrimary Amide (Doublet ~3400/3200)
Mass Spec (MS) m/z 105 (Tropylium)m/z 105 (Tropylium)m/z 105 + m/z 128 (Piperidine fragment)

Strategic Analysis: Why NMR is the Gold Standard Here

While Mass Spectrometry (MS) is sensitive, it often fails to distinguish between the 2-, 3-,[2] and 4-methyl isomers due to identical molecular weights (MW 232.32 Da) and similar fragmentation pathways (generating the methyl-tropylium ion).[1]

Nuclear Magnetic Resonance (NMR) is the only self-validating method to confirm:

  • Substitution Pattern: The meta arrangement shows a distinct coupling pattern compared to the symmetric para or crowded ortho signals.

  • Linkage Site: The amide proton coupling confirms the benzyl group is attached to the exocyclic nitrogen, not the piperidine ring nitrogen.

Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR (Structural Confirmation)

Objective: Distinguish the meta-isomer from ortho/para alternatives.

Methodology:

  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d6 (preferred over CDCl3 to resolve amide NH protons and prevent exchange).[1]

  • Acquisition: Acquire 1H spectrum (minimum 400 MHz, 64 scans) with a relaxation delay (d1) > 2.0s to ensure accurate integration of aromatic protons.

  • Critical Signal Analysis:

  • Step 1: The Amide Linkage (Regio-check) [1]

    • Target (Amide-N substituted): Look for the amide NH at ~8.0–8.5 ppm .[1] It must appear as a triplet (

      
       Hz) due to coupling with the benzylic -CH2-.[1]
      
    • Alternative (Ring-N substituted): The amide NH would appear as two broad singlets (CONH2) at ~6.8 and 7.2 ppm, lacking the triplet coupling.[2]

  • Step 2: The Aromatic Region (Isomer-check) [1]

    • Meta (3-Me): Look for four distinct signals:

      • 
         ~7.0–7.2 ppm: Multiplet pattern (H5 is a triplet, H2 is a singlet, H4/H6 are doublets).[2]
        
      • Key Feature: A distinct singlet (or narrow doublet) for the proton between the methyl and methylene groups (H2).[1]

    • Para (4-Me): Two doublets (AA'BB' system) integrating to 2H each.[1] Symmetry is the tell.

    • Ortho (2-Me): Complex multiplet shifted downfield due to steric compression; methyl group often shielded.[1]

Data Validation Table (Predicted Shifts in DMSO-d6):

Proton3-Me (Target)4-Me (Alternative)2-Me (Alternative)
-CH3 ~2.28 ppm (s)~2.28 ppm (s)~2.31 ppm (s)
Benzylic -CH2- ~4.25 ppm (d,

=6Hz)
~4.22 ppm (d)~4.28 ppm (d)
Amide NH ~8.2 ppm (t)~8.2 ppm (t)~8.1 ppm (t)
Aromatic Symmetry No (4 signals)Yes (2 signals)No (4 signals, complex)
Protocol B: Mass Spectrometry (Fragmentation Logic)[1][2]

Objective: Differentiate the target from isobaric impurities and confirm the scaffold.

Methodology:

  • Ionization: ESI (Positive Mode).

  • Fragmentation: CID (Collision Induced Dissociation) at 20-40 eV.[1]

Pathway Analysis: The parent ion


.[1] Upon fragmentation, the amide bond is the weakest link.[2]
  • Pathway A (Benzyl Cleavage): Generates the 3-methylbenzyl cation (which rearranges to a methyl-tropylium ion).[1]

    • Observation: Dominant peak at m/z 105.07 .

  • Pathway B (Piperidine Cleavage): Generates the piperidine-4-carbonyl cation.[1]

    • Observation: Peak at m/z 112.07 .

Visualization of Fragmentation:

MS_Fragmentation Parent Parent Ion [M+H]+ = 233.16 AmideCleave Amide Bond Cleavage Parent->AmideCleave CID Frag1 Methyl-Tropylium Ion m/z = 105.07 (Base Peak) AmideCleave->Frag1 Benzylic Path Frag2 Piperidine Carbonyl m/z = 112.07 AmideCleave->Frag2 Carbonyl Path

Caption: MS fragmentation pathway for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide showing the diagnostic tropylium ion.[1]

Protocol C: Infrared Spectroscopy (Functional Group Verification)

Objective: Rapid QC to distinguish secondary amide (Target) from primary amide (Regioisomer).

Methodology:

  • Technique: ATR-FTIR (Attenuated Total Reflectance).[1]

  • Key Bands:

    • Target (Secondary Amide): Single N-H stretch at ~3300 cm⁻¹. Amide I (C=O) at ~1640 cm⁻¹, Amide II (N-H bend) at ~1550 cm⁻¹.[1][2]

    • Regioisomer (Primary Amide): Doublet N-H stretch at ~3400 and 3200 cm⁻¹ (asymmetric/symmetric stretch).[1]

Decision Logic for Identification

The following flowchart illustrates the logical steps to confirm the identity of 3-Me-Bn-P4C and rule out its closest alternatives.

Identification_Logic Start Unknown Sample MW 232.3 IR_Check IR Spectrum: NH Region Start->IR_Check Primary Doublet NH (3400/3200 cm-1) IR_Check->Primary 2 Bands Secondary Singlet NH (3300 cm-1) IR_Check->Secondary 1 Band Result_Regio REJECT: 1-Benzyl Regioisomer Primary->Result_Regio NMR_Check 1H NMR: Aromatic Region Secondary->NMR_Check Symmetric Symmetric Doublets (AA'BB') NMR_Check->Symmetric 2 Signals Asymmetric Asymmetric Pattern (s, d, t, d) NMR_Check->Asymmetric 4 Signals Result_Para REJECT: 4-Methyl Isomer Symmetric->Result_Para Result_Target CONFIRM: 3-Methyl Isomer Asymmetric->Result_Target

Caption: Step-by-step decision tree for distinguishing the target compound from regio- and stereoisomers.

References

  • RSC Medicinal Chemistry. (2024).[1][3] Synthesis and NMR characterization of piperidine-4-carboxamide derivatives. Retrieved from [Link]

  • UniCA IRIS. (2021).[1] Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides: NMR data for methylbenzyl isomers.[1] Retrieved from [Link]

  • PubChem. (2025).[1][4] Compound Summary: N-methylpiperidine-4-carboxamide derivatives.[1] Retrieved from [Link][1][2]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]

Sources

Bioequivalence Assessment of Piperidine-4-Carboxamide Analogs: From Salt Selection to Clinical Bridging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-4-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for various kinase inhibitors (e.g., Akt, p70S6K), GPCR ligands, and antivirals.[1] However, their development is frequently plagued by a specific biopharmaceutical trade-off: the basic piperidine nitrogen (


) ensures high solubility in the stomach (pH 1.2) but precipitates in the intestinal lumen (pH 6.8), leading to variable absorption (BCS Class II/IV behavior).

This guide details the bioequivalence (BE) assessment of these analogs, focusing on a comparative analysis between a Reference Crystalline HCl Salt and a Test Amorphous Solid Dispersion (ASD) formulation. It provides a self-validating bioanalytical protocol and a rigorous clinical bridging strategy.

Part 1: The Comparative Landscape

The Challenge: pH-Dependent Solubility

For piperidine-4-carboxamides, the choice of salt form and formulation architecture is the primary determinant of bioequivalence. The "Reference" standard in early development is often the Hydrochloride (HCl) salt due to ease of crystallization. However, the "Test" formulation often requires advanced engineering to prevent free-base precipitation in the duodenum.

Table 1: Comparative Physicochemical Profile (Representative Data)

ParameterReference Product (Formulation A)Test Product (Formulation B)Impact on Bioequivalence
API Form Crystalline HCl SaltAmorphous Solid Dispersion (ASD)ASD maintains supersaturation, preventing intestinal precipitation.
Solubility (pH 1.2) High (>10 mg/mL)High (>10 mg/mL)Both dissolve rapidly in the stomach.
Solubility (pH 6.8) Low (<0.05 mg/mL)Moderate (0.5 mg/mL)Critical: Reference precipitates; Test remains solubilized.

1.0 - 2.0 hrs0.5 - 1.5 hrsTest formulation often shows faster onset.
Variability (CV%) High (>45%)Moderate (<25%)Reference suffers from high intra-subject variability.
Mechanistic Rationale

The piperidine ring is a secondary amine. In the HCl salt form, the "common ion effect" (excess chloride in the stomach) can paradoxically suppress solubility compared to other salts like tosylate or malate. Furthermore, upon gastric emptying into the duodenum (pH ~6.5), the HCl salt converts to the neutral free base. If the crystallization energy of the free base is high (common in carboxamides due to intermolecular hydrogen bonding), the drug precipitates rapidly, reducing the Area Under the Curve (AUC).

Part 2: Bioanalytical Methodology (LC-MS/MS)

To prove bioequivalence, you must quantify the analyte with high precision. Piperidine-4-carboxamides are polar and basic, posing challenges for retention on standard C18 columns and causing significant carryover.

Protocol: High-Sensitivity Plasma Extraction

Objective: Quantify "P4C-Lead" in human plasma (Lower Limit of Quantitation: 0.5 ng/mL).

  • Internal Standard (IS) Selection: Use a stable isotope-labeled analog (e.g., P4C-Lead-

    
    ) to compensate for matrix effects and ionization suppression.
    
  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Why SLE over Protein Precipitation? Protein precipitation (PPT) often leaves phospholipids that suppress ionization of the piperidine ring. SLE provides cleaner extracts.

    • Step 1: Aliquot 200

      
      L plasma + 20 
      
      
      
      L IS working solution.
    • Step 2: Dilute with 200

      
      L 0.1% Formic Acid (aq) to disrupt protein binding.
      
    • Step 3: Load onto SLE+ plate (diatomaceous earth). Wait 5 min for absorption.

    • Step 4: Elute with 2 x 600

      
      L Methyl tert-butyl ether (MTBE). The basic drug partitions into the organic phase; polar impurities remain on the silica.
      
    • Step 5: Evaporate to dryness and reconstitute in 20% Acetonitrile.

LC-MS/MS Conditions[2][3][4][5]
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7

    
    m). Note: Biphenyl phases offer better retention for nitrogenous heterocycles than C18.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Buffer is critical to maintain the protonated state.

  • Mobile Phase B: Acetonitrile.

  • Detection: ESI Positive Mode. Monitor Transition:

    
     [M+H]
    
    
    
    
    
    Piperidine ring fragment (typically loss of the carboxamide side chain).

Part 3: In Vivo Bioequivalence Study Design

Workflow Visualization

The following diagram outlines the standard crossover design required to bridge the Reference (HCl) to the Test (ASD) formulation.

BE_Study_Workflow cluster_arms Randomization Sequence Start Study Initiation (n=24-36 Healthy Subjects) Period1 Period 1: Randomized Dosing Start->Period1 Washout Washout Phase (> 5 x Half-Life) Period1->Washout  PK Sampling   Period2 Period 2: Crossover Dosing Washout->Period2 Bioanalysis LC-MS/MS Sample Analysis Period2->Bioanalysis  PK Sampling   Stats Statistical Analysis (90% CI of Geometric Mean Ratios) Bioanalysis->Stats SeqA Seq A: Ref -> Test SeqB Seq B: Test -> Ref

Figure 1: Standard 2x2 Crossover Bioequivalence Study Design. This design minimizes inter-subject variability by using each subject as their own control.

Protocol Specifications
  • Study Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single-dose crossover.

  • Fasting Condition: Mandatory overnight fast (10 hours). Piperidine-4-carboxamides often show significant positive food effects (increased solubility with bile salts). Fasting represents the "worst-case" scenario for solubility.

  • Washout Period: At least 7 days (assuming

    
     hours) to prevent carryover.
    
  • Sampling Points: Pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. The dense sampling in the first 2 hours is critical to capture

    
     shifts.
    

Part 4: Data Analysis & Statistical Comparison

The FDA and EMA require the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) to fall within 80.00% – 125.00%.

Table 2: Hypothetical BE Results (Bridging Success)

ParameterReference (HCl) Geometric MeanTest (ASD) Geometric MeanRatio (T/R) %90% CIConclusion

(ng/mL)
450.2495.8110.1%102.4 – 118.5%Pass

(ng

h/mL)
2100.52250.1107.1%101.2 – 113.4%Pass

(ng

h/mL)
2150.02290.5106.5%100.8 – 112.6%Pass

(h)
2.0 (1.0-4.0)1.5 (0.5-3.0)N/Ap < 0.05Faster Absorption

Interpretation: The Test formulation (ASD) showed slightly higher exposure (107-110%) but remained within the bioequivalence window. The tighter CI width suggests the ASD formulation reduced the intra-subject variability inherent to the crystalline HCl salt.

Part 5: Metabolic Fate & Troubleshooting

Understanding the metabolic pathway is crucial when BE studies fail. If the Test formulation is absorbed more distally in the GI tract (e.g., delayed release), it may bypass intestinal CYP3A4 extraction, altering the parent/metabolite ratio.

Metabolic Pathway Visualization

Piperidine-4-carboxamides primarily undergo N-dealkylation (CYP mediated) or amide hydrolysis (amidase mediated).

Metabolic_Pathway Parent Parent Drug (Piperidine-4-carboxamide) CYP3A4 CYP3A4/2D6 (Liver Microsomes) Parent->CYP3A4 Oxidation Amidases Carboxylesterases (Plasma/Liver) Parent->Amidases Hydrolysis M1 Metabolite M1 (N-Dealkylated Piperidine) CYP3A4->M1 M2 Metabolite M2 (Carboxylic Acid Derivative) Amidases->M2 Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion

Figure 2: Primary metabolic clearance pathways. Variations in CYP3A4 activity can confound BE data if the formulation alters the site of absorption (gut wall metabolism).

Troubleshooting Guide: Why Studies Fail
  • The "Flip-Flop" Phenomenon: If the absorption rate (

    
    ) of the Reference is slower than the elimination rate (
    
    
    
    ) due to poor solubility, but the Test formulation is rapid, the
    
    
    will appear different between arms. This is a formulation artifact, not a change in intrinsic clearance.
  • Polymorphic Conversion: The amorphous Test form may crystallize inside the tablet during stability storage, leading to a "failed" BE study 6 months later. Action: Always perform dissolution testing on the exact batch used in the clinical trial.

  • Adsorption: Piperidine analogs stick to glass. Action: Use polypropylene tubes and add 0.1% BSA or Tween-80 to collection tubes to prevent non-specific binding.

References

  • Journal of Medicinal Chemistry. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[1] (2010).[1]

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021).[2]

  • BenchChem Technical Support. Enhancing the Solubility of Piperidine-Containing Compounds. (2025).[2][3][4]

  • Journal of Medicinal Chemistry. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators. (2020).[2][5]

  • Pharmaceutical Technology. Tackling Solubility Challenges in BCS Class II Drugs. (2012).[6]

Sources

A Comparative Guide to Validating Target Engagement of Novel Piperidine Carboxamides: A Case Study with N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the validation of target engagement is a cornerstone of preclinical research. It is the critical step that confirms a molecule interacts with its intended biological target in a relevant physiological setting.[1] Failure to rigorously establish target engagement is a leading cause of clinical trial attrition, often due to a lack of efficacy.[1] This guide provides an in-depth comparison of key methodologies for validating the target engagement of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, a representative small molecule from a chemical class known for its diverse pharmacological activities.[2][3][4]

The piperidine-4-carboxamide scaffold is a versatile framework utilized in the development of therapeutics targeting a wide range of proteins.[2][3][5][6][7] For the purpose of this guide, we will hypothesize that our compound of interest, N-[(3-methylphenyl)methyl]piperidine-4-carboxamide, has been identified through a high-throughput screen as a potential inhibitor of a specific protein kinase, a common and critical class of drug targets.[8][9] This guide will compare and contrast several state-of-the-art techniques to confirm this hypothetical interaction, providing both the theoretical basis and practical workflows for each.

The Principle of Target Engagement: Moving from 'If' to 'How'

Before committing to costly and time-consuming lead optimization and clinical studies, it is imperative to answer two fundamental questions: Does the compound bind to the target in a cellular environment? And what is the affinity and thermodynamic profile of this interaction? Answering these questions builds confidence that the observed biological effect is a direct result of modulating the intended target.[10][11] This guide will focus on four orthogonal methods to build a comprehensive picture of target engagement:

  • Biochemical Assays: To quantify the compound's direct effect on the target's function (e.g., enzymatic activity).

  • Isothermal Titration Calorimetry (ITC): To provide a detailed thermodynamic profile of the binding event.[12][13][14]

  • Surface Plasmon Resonance (SPR): To measure the real-time kinetics of the binding interaction.[15][16][17]

  • Cellular Thermal Shift Assay (CETSA®): To confirm target binding within the complex milieu of an intact cell.[18][19][20]

Each method offers unique insights, and their combined data provides a robust validation of target engagement.

Biochemical Assays: Quantifying Functional Inhibition

Biochemical assays are foundational in drug discovery, directly measuring the functional consequence of a compound binding to its target.[21][22] For our hypothetical kinase target, this would involve measuring the inhibition of its catalytic activity—the transfer of a phosphate group to a substrate.

Causality Behind Experimental Choices

The choice of assay format (e.g., spectrophotometric, fluorometric, radiometric) depends on the specific enzyme and available reagents.[21][23] A common approach for kinases is a fluorescence-based assay that detects either the consumption of ATP or the phosphorylation of a peptide substrate. The goal is to establish a clear concentration-response relationship, from which a key parameter, the IC50 (half-maximal inhibitory concentration), can be derived.[24] It is crucial to perform these experiments under initial velocity conditions, with substrate concentrations at or below the Michaelis constant (Km), to accurately determine the potency of competitive inhibitors.[24]

Experimental Protocol: Kinase Activity Assay (Fluorescence-Based)
  • Reagent Preparation:

    • Prepare a stock solution of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid artifacts.

    • Prepare solutions of the recombinant kinase, its specific peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the compound dilutions.

    • Add the kinase enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent, which will generate a fluorescent signal proportional to the kinase activity.

  • Data Analysis:

    • Measure the fluorescence intensity on a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[24]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Series Plate Add Compound to Plate Compound->Plate Enzyme Kinase Solution Add_Enzyme Add Kinase & Incubate Enzyme->Add_Enzyme Substrate_ATP Substrate/ATP Mix Start_Rxn Initiate with Substrate/ATP Substrate_ATP->Start_Rxn Plate->Add_Enzyme Add_Enzyme->Start_Rxn Incubate_Rxn Incubate Reaction Start_Rxn->Incubate_Rxn Stop_Detect Stop & Add Detection Reagent Incubate_Rxn->Stop_Detect Read_Plate Measure Fluorescence Stop_Detect->Read_Plate Plot_Data Plot % Inhibition vs. [Compound] Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a biochemical kinase inhibition assay.

Biophysical Methods: Characterizing the Direct Binding Interaction

While biochemical assays measure function, biophysical techniques directly quantify the physical interaction between the compound and the target protein. They are indispensable for confirming a direct binding mechanism and for understanding the forces that drive the interaction.[14]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics.[12] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, without the need for labels or immobilization.[14][25][26]

Causality Behind Experimental Choices

The success of an ITC experiment relies on precise concentration measurements of both the protein and the compound. The compound (ligand) is typically placed in the syringe at a concentration 10-fold higher than the protein in the cell to ensure saturation of the binding sites.[12] This setup allows for the generation of a complete binding isotherm from which the thermodynamic parameters can be derived.

Experimental Protocol: ITC
  • Sample Preparation:

    • Express and purify the target kinase to high homogeneity.

    • Dialyze the protein extensively against the final assay buffer to minimize buffer mismatch effects.

    • Prepare the compound solution in the final dialysis buffer. Accurately determine the concentrations of both protein and compound.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, ΔH, and ΔS.[26]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[16][27] It provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Causality Behind Experimental Choices

In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip surface, and the compound (analyte) is flowed over the surface.[17][27] The choice of immobilization chemistry is critical to ensure the protein remains active and its binding sites are accessible. The real-time nature of SPR allows for the direct observation of how quickly the compound binds and how long it remains bound, which is invaluable for structure-activity relationship (SAR) studies.[16]

Experimental Protocol: SPR
  • Chip Preparation and Immobilization:

    • Select a sensor chip compatible with the chosen immobilization strategy (e.g., amine coupling, streptavidin capture of a biotinylated protein).

    • Activate the chip surface.

    • Immobilize the purified kinase onto the surface to a desired density.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the compound in a suitable running buffer.

    • Inject the compound solutions over the immobilized kinase surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.[27]

    • Regenerate the surface between cycles if necessary.

  • Data Analysis:

    • The recorded data is presented as a sensorgram, which plots RU versus time.[27]

    • Globally fit the association and dissociation curves from all tested concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine kon and koff.

    • Calculate the KD from the derived rate constants.

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Kinase on Chip Inject Inject Compound (Association) Immobilize->Inject Compound Prepare Compound Dilutions Compound->Inject Flow Flow Buffer (Dissociation) Inject->Flow Regenerate Regenerate Surface Flow->Regenerate Sensorgram Generate Sensorgrams Flow->Sensorgram Fit Fit Curves to Kinetic Model Sensorgram->Fit Calculate Determine kon, koff, KD Fit->Calculate

Caption: General workflow for an SPR-based binding analysis.

Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Native Environment

The ultimate proof of target engagement is demonstrating that a compound binds its target within the complex and physiologically relevant environment of a living cell.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that enables this assessment.[18][28] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation.[18][20]

Causality Behind Experimental Choices

CETSA involves treating intact cells with the compound, heating the cell lysate to denature proteins, and then quantifying the amount of soluble target protein remaining.[19] A compound that binds and stabilizes its target will result in more soluble protein at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct evidence of target engagement in a native cellular context.[29] Western blotting is the traditional readout, but higher-throughput methods have also been developed.[28][30]

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Treatment:

    • Culture an appropriate cell line that expresses the target kinase.

    • Treat the cells with the desired concentration of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide or vehicle (DMSO) and incubate for a set period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]

    • Cool the samples to room temperature.

  • Fractionation and Analysis:

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (pellet) by high-speed centrifugation.[18]

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from the soluble fractions by SDS-PAGE and transfer to a PVDF membrane.[19]

    • Probe the membrane with a primary antibody specific to the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein against the temperature for both compound-treated and vehicle-treated samples to generate CETSA melt curves.

    • The shift in the curve indicates ligand-induced stabilization.

Comparative Summary of Target Engagement Methods

The choice of method depends on the specific question being asked, the stage of the drug discovery project, and the available resources. The data from these orthogonal assays should be integrated to build a cohesive and compelling case for target engagement.

Method Principle Key Parameters Measured Advantages Limitations
Biochemical Assay Measures modulation of target's biological function (e.g., enzyme activity).[23]IC50 / EC50: Concentration for 50% inhibition/activation.Directly measures functional outcome; High-throughput potential.[22]Can be prone to artifacts; Does not prove direct binding.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.[12][25]KD: Binding affinityn: StoichiometryΔH: EnthalpyΔS: Entropy"Gold standard" for thermodynamics; Label-free, in-solution.[12][14]Requires large amounts of pure protein; Lower throughput.
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor surface in real-time.[27]KD: Binding affinitykon: Association ratekoff: Dissociation rateReal-time kinetic data; High sensitivity; Label-free.[15][16]Requires protein immobilization which may affect activity; Potential for artifacts.
Cellular Thermal Shift Assay (CETSA®) Measures ligand-induced thermal stabilization of the target protein.[20]Thermal Shift (ΔTm): Change in melting temperature.Confirms target engagement in intact cells/tissues; Physiologically relevant.[18][20]Lower throughput (Western blot); Requires a specific antibody.

Conclusion

Validating the target engagement of a novel compound like N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is a multi-faceted process that requires a suite of orthogonal, self-validating experimental systems. By beginning with functional biochemical assays to establish potency (IC50), progressing to biophysical methods like ITC and SPR to meticulously characterize the binding affinity and kinetics (KD, kon, koff), and culminating in cellular methods like CETSA to confirm engagement in a native physiological context, researchers can build an unassailable case for their molecule's mechanism of action. This rigorous, evidence-based approach is fundamental to mitigating risk and enhancing the probability of success in the long and arduous journey of drug development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
  • Labmate Online. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Bio-protocol. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
  • Wikipedia. (n.d.). Enzyme assay.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
  • Taylor & Francis Online. (2020, August 23). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • Bienta. (2026). Surface plasmon resonance for biomolecular research.
  • Revvity. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery.
  • Benchchem. (n.d.). N-Methyl-N-phenylpiperidine-4-carboxamide.
  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)?.
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures.
  • Smolecule. (2024, August 8). 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide.
  • PubMed. (2006, May 4). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity.
  • PubMed. (2012, January 15). Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction.
  • PubChem. (n.d.). N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide.
  • Malaria World. (2024, August 15). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors.
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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of analytical techniques for the structural determination of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide. While a specific crystal structure for this exact molecule is not publicly available in repositories such as the Cambridge Structural Database (CSD), this document will serve as a comprehensive guide to its structural elucidation.[1][2][3][4] We will use closely related, structurally analogous piperidine derivatives with published crystallographic data as illustrative examples to detail the process of single-crystal X-ray diffraction (SCXRD).

Furthermore, we will present a comparative analysis with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate analytical methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[5][6][7] It provides precise bond lengths, angles, and stereochemistry, which are critical in drug design and development. The information derived from SCXRD is foundational for understanding structure-activity relationships (SAR).

Hypothetical Crystallographic Data for N-[(3-methylphenyl)methyl]piperidine-4-carboxamide

Based on analyses of similar piperidine-4-carboxamide derivatives, we can anticipate the key crystallographic parameters that would be determined for the title compound.[8][9] The following table presents a hypothetical, yet realistic, set of data that one would expect to obtain.

ParameterExpected ValueSignificance
Chemical FormulaC₁₅H₂₂N₂OConfirms the elemental composition of the crystal.
Formula Weight246.35 g/mol Consistent with the molecular structure.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a, b, c (Å)5-15 Å, 10-20 Å, 15-25 ÅThe dimensions of the unit cell.
α, β, γ (°)90°, 90-110°, 90°The angles of the unit cell.
Volume (ų)1500-2500 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.1-1.3 g/cm³The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Completeness> 99%The percentage of measured reflections out of the total possible reflections.
Experimental Protocol for SCXRD

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and expertise.

Producing high-quality single crystals is often the most challenging step.[10] The goal is to obtain crystals that are of a suitable size (ideally >20 µm in all dimensions, but not larger than 0.5 mm) and have a well-ordered internal structure.[6][7]

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or lead to disordered crystals.

  • Solvent Selection: A systematic screening of solvents is necessary. The ideal solvent system is one in which the compound is sparingly soluble. Vapor diffusion is a highly effective method for small molecules, where a solution of the compound is allowed to slowly equilibrate with a vapor of a less soluble "anti-solvent".[10]

  • Nucleation and Growth: Crystallization occurs in two stages: nucleation and growth.[10] The aim is to control the process to favor the growth of a few large crystals rather than many small ones. This is typically achieved by slow cooling or slow evaporation of the solvent.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector.

  • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. It is then rotated in the X-ray beam, and a series of diffraction images are collected.[11]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map.[12] For small molecules, direct methods are typically successful.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined to achieve the best possible fit to the experimental data.[13]

Visualizing the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification High Purity Compound Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Mount Crystal Crystal_Growth->Mounting Data_Acquisition X-ray Diffraction Data Collection Mounting->Data_Acquisition Unit_Cell Unit Cell Determination Data_Acquisition->Unit_Cell Structure_Solution Structure Solution (Phase Problem) Unit_Cell->Structure_Solution Refinement Model Building & Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure caption Workflow for Single-Crystal X-ray Diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD provides the definitive solid-state structure, other techniques are indispensable for characterization, especially when suitable crystals cannot be obtained.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.[15] It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing for the piecing together of the molecular skeleton. For instance, an HMBC experiment could show a correlation between the benzylic protons and the carbons of the piperidine ring, confirming their connection.[16]

Advantages over SCXRD:

  • Provides data on the solution-state structure, which can be more relevant to biological activity.

  • Does not require crystallization.

  • Can provide information on molecular dynamics.[14]

Disadvantages:

  • Does not provide precise bond lengths and angles.

  • Can be challenging to interpret for complex molecules without extensive 2D experiments.

  • Less sensitive than mass spectrometry.[17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can be used to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule in a controlled way, providing structural information based on the masses of the fragments.

Advantages over SCXRD:

  • Extremely high sensitivity, requiring very small amounts of sample.[17]

  • Does not require the sample to be crystalline.

  • Can be coupled with chromatographic techniques (LC-MS, GC-MS) to analyze complex mixtures.[15]

Disadvantages:

  • Provides limited information on stereochemistry.

  • Interpretation of fragmentation patterns can be complex.

  • Does not provide a 3D structure.

Decision-Making Framework for Structural Elucidation

The choice of analytical technique depends on the specific research question and the nature of the sample.

Decision_Tree cluster_questions cluster_methods Start Structural Elucidation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide q1 Need for definitive 3D structure and stereochemistry? Start->q1 q2 Can single crystals be grown? q1->q2 Yes q3 Need for solution-state conformation and connectivity? q1->q3 No xrd Single-Crystal X-ray Diffraction (SCXRD) q2->xrd Yes no_crystals Rely on NMR and MS for structural hypothesis q2->no_crystals No q4 Need for molecular weight and formula confirmation? q3->q4 No nmr NMR Spectroscopy (1D and 2D) q3->nmr Yes ms Mass Spectrometry (HRMS, MS/MS) q4->ms no_crystals->q3 caption Decision tree for selecting analytical methods.

Caption: Decision tree for selecting analytical methods.

Conclusion

The definitive structural elucidation of N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional model of the molecule in the solid state. However, in the absence of suitable crystals, a combination of NMR spectroscopy and mass spectrometry provides a powerful and often sufficient alternative for confirming the molecular structure, connectivity, and elemental composition. A multi-technique approach is always recommended for the comprehensive characterization of novel compounds in a research and development setting.

References

  • Dixon, K. M., & Loll, P. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • CCP4 wiki. (2025). Solve a small-molecule structure. Retrieved from [Link]

  • Bruker AXS. (n.d.). Single Crystal Diffraction. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Štefane, B., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

  • Desiraju, G. R. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 18(12), 7179-7196.
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  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • LibreTexts Chemistry. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

  • Wüthrich, K. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
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  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple? Retrieved from [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142.
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  • Vargas, L. Y., et al. (2003). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3-pyridyl)-1-butene. Powder Diffraction, 18(3), 245-246.
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  • Kleinmaier, R., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5035.
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Safety Operating Guide

N-[(3-methylphenyl)methyl]piperidine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Stop and Read: This compound is a piperidine-based pharmacophore . While specific toxicological data (LD50) may be limited for this precise analog, its structural class (secondary/tertiary amines and carboxamides) dictates that it be handled as a Potentially Bioactive & Toxic Organic Solid .

Immediate Prohibition:

  • NO drain disposal.

  • NO mixing with oxidizing agents (risk of N-oxide formation or exothermic degradation).

  • NO mixing with nitrosating agents (risk of carcinogenic N-nitrosoamine formation).

Chemical Profile & Hazard Characterization

To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "waste"; it is a reactive organic base.

FeatureChemical ImplicationDisposal Consequence
Piperidine Ring Secondary/Tertiary Amine (Basic pH)Segregation Critical: Must be separated from strong acids to prevent exothermic salt formation.
Carboxamide Hydrolytically stable (neutral)Low risk of rapid degradation; persists in environment. Requires High-Temp Incineration .
3-Methylbenzyl Lipophilic aromatic moietyIncreases membrane permeability/bioavailability. Treat as High Potency .
Physical State Likely White/Off-white SolidDust hazard. Use HEPA-filtered enclosures during transfer.
Pre-Disposal Assessment (RCRA Compliance)

Before binning, characterize the waste stream according to EPA RCRA standards (40 CFR § 261).

  • Listed Waste? No. This specific CAS is not on the P-list or U-list.

  • Characteristic Waste?

    • Ignitability (D001): No (unless dissolved in flammable solvent).

    • Corrosivity (D002): Possible if in aqueous solution (pH > 12.5).[1][2] Check pH.

    • Reactivity (D003): Low.

    • Toxicity (D004-D043): Not standard, but assume toxicity due to biological activity.

Operational Decision: Classify as "Non-Regulated Hazardous Waste - Toxic Organic Solid" unless mixed with solvents.

Step-by-Step Disposal Workflow
Phase 1: Segregation (The "Stream C" Protocol)

In sophisticated R&D labs, we utilize a streaming system to prevent cross-reactivity.

  • Correct Stream: Organic Bases / Toxic Organics.

  • Incompatible Streams:

    • Oxidizers (Stream O): Peroxides, Nitrates (Fire risk).

    • Strong Acids (Stream A): HCl, H2SO4 (Heat generation).

    • Aqueous Metals: Avoid heavy metal contamination to facilitate incineration.

Phase 2: Packaging & Labeling
  • Primary Containment: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid LDPE bags for long-term storage of amines as they can leach.

  • Solvent Waste: If the compound is in solution (e.g., DMSO or Methanol), bulk into the "Non-Halogenated Organic Solvent" carboy.

    • Crucial: Record the concentration.[3] High concentrations (>10 mM) should be flagged as "High Potency."

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: "N-[(3-methylphenyl)methyl]piperidine-4-carboxamide" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

Phase 3: Final Destruction

The only acceptable destruction method for bioactive pharmacophores is High-Temperature Incineration (typically >1000°C) with secondary combustion chambers to ensure complete mineralization of the nitrogenous ring.

Visual Decision Logic (SOP Flowchart)

Disposal_Protocol Start Waste Generation: N-[(3-methylphenyl)methyl]piperidine-4-carboxamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/MeOH) State_Check->Liquid Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation Container_Solid Pack in HDPE Wide-Mouth Jar Segregation->Container_Solid If Solid Container_Liquid Bulk into Organic Solvent Carboy (Flag as High Potency) Segregation->Container_Liquid If Liquid Labeling Label: 'Toxic Organic Waste' List Full Chemical Name Container_Solid->Labeling Container_Liquid->Labeling Destruction Ship to Vendor: High-Temp Incineration Labeling->Destruction

Figure 1: Decision tree for the safe segregation and packaging of piperidine carboxamide waste.

Emergency Contingencies

Scenario A: Benchtop Spill (Solid)

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Action: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

  • Decontamination: Wipe surface with 10% acetic acid (neutralizes the amine), followed by soap and water.

Scenario B: Skin Exposure

  • Mechanism: The lipophilic benzyl group facilitates dermal absorption.

  • Action: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol (enhances absorption).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.org.

  • Fisher Scientific. (2015). Safety Data Sheet: 3-Methylpiperidine. Fishersci.com. (Cited for analog hazard extrapolation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.